Cysmethynil
描述
属性
IUPAC Name |
2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXBOOVPFRZHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426093 | |
| Record name | Cysmethynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851636-83-4 | |
| Record name | Cysmethynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851636-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysmethynil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysmethynil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSMETHYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cysmethynil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysmethynil, chemically known as 2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide, is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. The dysregulation of Ras signaling is a hallmark of numerous human cancers, making Icmt a compelling therapeutic target. This compound's ability to disrupt this pathway has positioned it as a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Discovery of this compound
This compound was identified through a high-throughput screening of a diverse chemical library containing approximately 10,000 compounds. The primary screen was designed to identify inhibitors of Icmt activity in vitro. This led to the discovery of an indole-based scaffold with promising inhibitory properties. Subsequent structure-activity relationship (SAR) studies and optimization of this scaffold led to the identification of this compound as a particularly potent inhibitor.[1]
The initial in vitro assays demonstrated that this compound inhibits Icmt in a dose-dependent manner.[2] Further studies in cancer cell lines revealed that this inhibition of Icmt leads to the mislocalization of Ras proteins from the plasma membrane, thereby impairing downstream signaling pathways that are crucial for cell proliferation and survival.[2][3] This mechanism-based activity solidified this compound's potential as a targeted anti-cancer agent.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles and general methods for the synthesis of substituted indole (B1671886) derivatives. The proposed synthesis involves a multi-step process, likely commencing with a commercially available indole precursor. The key steps would include the formation of the indole-3-acetamide (B105759) core, N-alkylation to introduce the octyl group, and a Suzuki coupling reaction to attach the 3-methylphenyl group.
A proposed logical workflow for the synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.
| Compound | Assay | Cell Line/Conditions | IC50 (µM) |
| This compound | In vitro Icmt inhibition | - | 2.4[2] |
| This compound | Cell growth inhibition | Icmt+/+ MEFs | 15-30 |
| This compound | Cell growth inhibition | Icmt-/- MEFs | Largely unaffected |
| This compound | Cell growth inhibition | PC3 (Prostate Cancer) | 20-30 |
| Compound 8.12 | Cell growth inhibition | HepG2 (Liver Cancer) | ~10-fold lower than this compound |
| Compound 8.12 | Cell growth inhibition | PC3 (Prostate Cancer) | ~10-fold lower than this compound |
Experimental Protocols
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and its inhibition by a test compound.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) as the methyl donor
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader capable of scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AFC, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
To assess for time-dependent inhibition, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.
-
Add [³H]AdoMet to start the methylation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [³H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Ras Localization Assay
This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cancer cell line known to have Ras dependency (e.g., human colon cancer cells)
-
Cell culture medium and supplements
-
Test Icmt inhibitor (e.g., this compound)
-
Fluorescently tagged Ras protein (e.g., GFP-Ras) or a primary antibody against Ras and a fluorescently labeled secondary antibody
-
Confocal microscope
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., chamber slides).
-
If not using a cell line with endogenous fluorescently tagged Ras, transfect the cells with a vector expressing a fluorescently tagged Ras protein.
-
Treat the cells with the test Icmt inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
If using an antibody, incubate the cells with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of the Ras protein using a confocal microscope.
-
Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of Icmt, which disrupts the Ras signaling pathway.
Caption: this compound's effect on the Ras signaling pathway.
A typical workflow for the evaluation of a novel Icmt inhibitor like this compound is a multi-step process.
Caption: Experimental workflow for evaluating Icmt inhibitors.
Conclusion
This compound has been instrumental in validating Icmt as a viable target for anti-cancer drug discovery. Its discovery through high-throughput screening and subsequent characterization have provided a solid foundation for the development of more potent and drug-like Icmt inhibitors. The detailed experimental protocols and understanding of its impact on the Ras signaling pathway outlined in this guide serve as a valuable resource for researchers in the field. Further investigation into the synthesis and optimization of this compound and its analogs holds significant promise for the future of targeted cancer therapy.
References
- 1. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]
- 3. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysmethynil (CAS No. 851636-83-4): A Technical Guide for Researchers
An In-depth Whitepaper on the Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor
Abstract
Cysmethynil, with CAS number 851636-83-4, is a potent and specific small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2][3][4] Icmt is the enzyme responsible for the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases.[5] By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to the suppression of critical oncogenic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways affected, intended for researchers, scientists, and drug development professionals.
Introduction
The post-translational prenylation of proteins terminating in a CaaX motif is a critical process for their proper subcellular localization and function. This multi-step process involves the covalent attachment of an isoprenoid lipid, proteolytic cleavage, and a final carboxyl methylation step catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt). Many of the substrates for this pathway, most notably Ras proteins, are central to signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of Ras signaling is a hallmark of a significant percentage of human cancers, making the enzymes in this pathway attractive targets for therapeutic intervention.
This compound emerged from the screening of a diverse chemical library as a selective inhibitor of Icmt. Its mechanism of action is distinct from that of farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GGTIs), as it targets the final methylation step. This specificity provides a valuable tool for dissecting the biological role of Icmt and offers a potential therapeutic strategy for cancers driven by mutations in Ras and other CaaX-containing proteins.
Mechanism of Action
This compound functions as a time-dependent inhibitor of Icmt. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor concerning the methyl donor, S-adenosylmethionine (AdoMet). Inhibition of Icmt by this compound prevents the carboxyl methylation of the C-terminal prenylcysteine residue of its substrate proteins. This lack of methylation increases the net negative charge of the C-terminus, leading to the mislocalization of these proteins from the plasma membrane and other cellular membranes to cytosolic compartments.
The primary consequence of Ras mislocalization is the impairment of downstream signaling. By preventing Ras from associating with the plasma membrane, this compound effectively blocks the activation of the Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling pathways. This disruption of pro-survival and pro-proliferative signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and the induction of autophagy-mediated cell death in cancer cells.
Quantitative Biological Data
The biological activity of this compound has been characterized in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Icmt) | 2.4 µM | In vitro Icmt inhibition assay | |
| Ki (Icmt) | 2.39 ± 0.02 µM | Kinetic analysis of Icmt inhibition | |
| Ki* (Icmt) | 0.14 ± 0.01 µM | Overall dissociation constant for the final enzyme-inhibitor complex | |
| EC50 | 20 µM | Growth reduction in RAS-mutant cell lines |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Concentration | Reference |
| PC3 | Prostate Cancer | Cell Viability | 20-30 µM | |
| HepG2 | Liver Cancer | Antiproliferative Activity (72h) | IC50: Not specified, but effective at 18-21 µM | |
| Various Cell Lines | Multiple | Cell Viability | IC50: 16.8-23.3 µM | |
| IMR-90 | Normal Fibroblast | Antiproliferative Activity (72h) | IC50: 29.2 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft Mice | Cervical Cancer | 20 mg/kg, i.p., 3 times/week for 2 weeks | Moderate tumor growth inhibition as a single agent; significant synergy with Paclitaxel and Doxorubicin | |
| Xenograft Mice | Not Specified | 100 mg/kg and 200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth; induced G1 arrest and cell death | |
| SCID Mice with HepG2 Xenografts | Liver Cancer | Intraperitoneal, once every 2 days for 24 days | Inhibition of tumor growth | |
| MiaPaCa2 Xenograft Mice | Pancreatic Cancer | 150 mg/kg, i.p., every other day | Responsive to treatment |
Experimental Protocols
In Vitro Icmt Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of this compound against the Icmt enzyme.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader for scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and this compound at various concentrations.
-
To assess for time-dependent inhibition, pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.
-
Initiate the reaction by adding recombinant Icmt enzyme to the mixture.
-
Add [3H]AdoMet to start the methylation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS)
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, HepG2)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.
-
Remove the medium from the cells and add 100-200 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., dissolved in a vehicle such as a mixture of ethanol, PEG 400, and 5% dextrose)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for biomarkers of drug activity).
Signaling Pathways and Visualizations
This compound's primary mechanism of action involves the disruption of Ras-mediated signaling pathways. The following diagrams illustrate the key pathways affected.
Caption: this compound inhibits the Ras-Raf-MEK-ERK signaling pathway.
Caption: this compound disrupts PI3K-Akt-mTOR signaling, leading to autophagy.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for studying the biological functions of Icmt and the consequences of its inhibition. Its ability to disrupt Ras signaling through a specific mechanism of action provides a clear rationale for its investigation as a potential anticancer agent. The data and protocols presented in this technical guide offer a comprehensive resource for researchers working with this compound and other Icmt inhibitors, facilitating further exploration of this promising therapeutic target. While this compound itself has limitations for clinical development due to its physicochemical properties, it has served as a critical lead compound for the development of next-generation Icmt inhibitors with improved pharmacological profiles.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Cysmethynil on Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). We will delve into its effects on cellular signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.
Introduction to Icmt and its Role in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins, which includes the Ras superfamily of small GTPases.[2][3] This modification involves the methylation of the C-terminal isoprenylcysteine residue.[4] This methylation is crucial for the proper subcellular localization and function of these proteins, particularly for their anchoring to the plasma membrane.[5]
The Ras proteins are critical molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of Ras signaling is a hallmark of many human cancers. By inhibiting Icmt, this compound disrupts the proper localization and function of Ras, thereby interfering with these oncogenic signaling pathways.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the enzymatic activity of Icmt. By binding to Icmt, this compound prevents the transfer of a methyl group to the isoprenylcysteine of Ras and other CAAX proteins. This lack of methylation leads to the mislocalization of Ras from the plasma membrane to other cellular compartments, such as the cytoplasm and Golgi apparatus. The mislocalization of Ras prevents its interaction with upstream activators and downstream effectors, thereby inhibiting the activation of key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
The downstream consequences of Icmt inhibition by this compound are multifaceted and include:
-
Inhibition of Cell Growth and Proliferation: By blocking Ras-mediated signaling, this compound causes a dose- and time-dependent reduction in the number of viable cancer cells.
-
Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.
-
Induction of Autophagy and Apoptosis: Inhibition of Icmt by this compound can induce autophagic cell death in cancer cells.
-
Synergistic Effects with Chemotherapeutic Agents: this compound has been shown to enhance the efficacy of chemotherapy drugs like paclitaxel (B517696) and doxorubicin.
Quantitative Data on this compound Activity
The potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 2.4 µM | In vitro Icmt inhibition assay | |
| IC50 | <0.2 µM | In vitro Icmt inhibition assay (with preincubation) |
Table 1: In Vitro Inhibitory Activity of this compound against Icmt.
| Cell Line | Effect | Concentration | Duration | Reference |
| PC3 (Prostate Cancer) | Inhibition of proliferation | 20-30 µM | 1-6 days | |
| Icmt+/+ cells | Inhibition of proliferation | 15-30 µM | 6 days | |
| MiaPaCa2 (Pancreatic) | Inhibition of proliferation | 10-40 µmol/L | 48 hours | |
| AsPC-1 (Pancreatic) | Inhibition of proliferation | 10-40 µmol/L | 48 hours |
Table 2: Cellular Effects of this compound on Cancer Cell Lines.
| Animal Model | Treatment Regimen | Effect | Reference |
| Xenograft Mouse Model | 20 mg/kg (intraperitoneal), 3 times a week for 2 weeks | Moderate inhibition of tumor growth as a single agent | |
| Xenograft Mouse Model | 20 mg/kg this compound + Paclitaxel/Doxorubicin | Significantly greater efficacy in inhibiting tumor growth | |
| Xenograft Mouse Model | 100 mg/kg or 200 mg/kg (intraperitoneal), every 48h for 28 days | Significant impact on tumor growth |
Table 3: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for characterizing Icmt inhibitors.
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
Caption: A stepwise workflow for the validation of an Icmt inhibitor.
Detailed Experimental Protocols
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of test compounds like this compound.
-
Principle: This method quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) to a farnesylated substrate.
-
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound dissolved in DMSO
-
Scintillation vials and fluid
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Add [3H]AdoMet to start the methylation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of incorporated [3H]methyl group by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
This assay assesses the effect of this compound on the growth and survival of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Materials:
-
Cancer cell line (e.g., PC3)
-
Cell culture medium and supplements
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.
-
This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.
-
Principle: Proper carboxymethylation by Icmt is essential for the localization of Ras proteins to the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments.
-
Materials:
-
Cancer cell line (e.g., human colon cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fluorescently tagged Ras protein (e.g., GFP-Ras) or an antibody against Ras
-
Confocal microscope
-
-
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., chamber slides).
-
If necessary, transfect the cells with a vector expressing a fluorescently tagged Ras protein.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
If using an antibody, incubate the cells with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of the Ras protein using a confocal microscope.
-
Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated control cells.
-
Conclusion
This compound is a potent and selective inhibitor of Icmt that demonstrates significant anti-cancer activity. Its mechanism of action is well-defined, involving the disruption of Ras post-translational modification, leading to mislocalization and inhibition of downstream oncogenic signaling pathways. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to further investigate this compound and other Icmt inhibitors as potential cancer therapeutics. While this compound itself has limitations for clinical use due to poor water solubility, it remains a critical tool for studying the biological roles of Icmt and a valuable lead compound for the development of improved Icmt inhibitors.
References
- 1. genecards.org [genecards.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Cysmethynil: A Time-Dependent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a significant number of proteins, including the Ras superfamily of small GTPases. The final methylation step catalyzed by Icmt is crucial for the proper subcellular localization and function of these proteins. Cysmethynil, a novel indole-based small molecule, has been identified as a potent and specific time-dependent inhibitor of Icmt. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in targeting Icmt for therapeutic intervention, particularly in the context of cancer.
Introduction
The post-translational modification of proteins bearing a C-terminal CaaX motif is a multistep process essential for their biological activity. This pathway involves farnesylation or geranylgeranylation, proteolytic cleavage of the "-aaX" tripeptide, and finally, carboxyl methylation of the now-exposed isoprenylcysteine residue. This final step is catalyzed by Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral membrane protein of the endoplasmic reticulum.[1][2]
Many key signaling proteins, including members of the Ras, Rho, and Rac families, are substrates of Icmt.[1][3] The carboxyl methylation neutralizes the negative charge of the terminal cysteine, increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane.[1] Mislocalization of these proteins due to the inhibition of Icmt can disrupt their downstream signaling cascades, which are often implicated in oncogenesis and cell proliferation.
This compound (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) was discovered through a high-throughput screen of a diverse chemical library as a specific inhibitor of Icmt. Notably, this compound exhibits time-dependent inhibition, a characteristic that often indicates a high-affinity interaction with the target enzyme. Its ability to induce mislocalization of Ras, inhibit cancer cell growth, and promote autophagy and cell cycle arrest has positioned Icmt as a promising target for anticancer drug development.
Quantitative Inhibitory Data
The inhibitory potency of this compound against Icmt has been characterized through detailed kinetic studies. The data reveals a significant increase in potency upon pre-incubation with the enzyme, a hallmark of time-dependent inhibition.
| Parameter | Value | Condition | Reference |
| IC50 | 2.4 µM | In vitro Icmt inhibition assay (without pre-incubation) | |
| IC50 | < 0.2 µM | In vitro Icmt inhibition assay (with 15 min pre-incubation) | |
| Ki | 2.39 ± 0.02 µM | Dissociation constant of the initial enzyme-inhibitor complex | |
| Ki * | 0.14 ± 0.01 µM | Overall dissociation constant of the final high-affinity complex | |
| kon | 0.87 ± 0.06 min-1 | First-order rate constant for the conversion to the final complex | |
| koff | 0.053 ± 0.003 min-1 | First-order rate constant for the reverse process |
Mechanism of Action
Kinetic analyses have elucidated the mechanism by which this compound inhibits Icmt. It acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet). This suggests that this compound binds to the same site as the prenylated substrate on the enzyme. The time-dependent nature of the inhibition arises from a two-step process: an initial, reversible binding of the inhibitor to the enzyme, followed by a slower conformational change that results in a more tightly bound, high-affinity enzyme-inhibitor complex.
Experimental Protocols
In Vitro Icmt Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
Icmt substrate (e.g., N-acetyl-S-farnesyl-L-cysteine (AFC) or a farnesylated Ras protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
This compound dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Microplate reader for scintillation counting
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of this compound.
-
To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor and AdoMet for a defined period (e.g., 15 minutes) before adding the substrate in a parallel set of reactions.
-
Initiate the methylation reaction by adding recombinant Icmt enzyme (if not pre-incubated) or the substrate (if pre-incubated).
-
Add [3H]AdoMet to start the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 6% SDS).
-
Quantify the incorporation of the tritiated methyl group into the substrate using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Analysis of Ras Subcellular Localization
This protocol describes a method to visualize the effect of this compound on Ras protein localization.
Materials:
-
Cancer cell line (e.g., human colon cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fluorescently tagged Ras protein (e.g., GFP-Ras) or a primary antibody against Ras and a fluorescently labeled secondary antibody
-
Confocal microscope
Procedure:
-
Seed cells in a suitable culture vessel (e.g., chamber slides).
-
Transfect cells with a plasmid encoding a fluorescently tagged Ras protein, if not using an antibody for endogenous Ras.
-
Treat the cells with this compound at a desired concentration for a specified duration (e.g., 24-48 hours).
-
Fix and permeabilize the cells.
-
If using an antibody, incubate with the primary antibody against Ras, followed by the fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of the Ras protein using a confocal microscope.
-
Quantify the mislocalization of Ras from the plasma membrane to internal compartments in inhibitor-treated cells compared to vehicle-treated controls.
Cellular Effects and Signaling Pathways
Inhibition of Icmt by this compound leads to a cascade of cellular events, primarily stemming from the mislocalization of Ras and other CaaX proteins.
Inhibition of Ras Signaling
Proper membrane localization is a prerequisite for Ras activation and its subsequent engagement of downstream effector pathways. This compound treatment leads to the mislocalization of Ras from the plasma membrane to the endoplasmic reticulum and Golgi apparatus. This prevents its interaction with upstream activators and downstream targets, thereby impairing signaling through Ras-dependent pathways. Specifically, this compound has been shown to block the epidermal growth factor (EGF)-induced activation of the MAPK pathway and partially attenuate the activation of the PI3K/Akt pathway.
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization, thereby blocking downstream signaling.
Induction of Autophagy and Cell Cycle Arrest
A significant consequence of Icmt inhibition by this compound is the induction of autophagic cell death in cancer cells, such as PC3 prostate cancer cells. The precise mechanism linking Icmt inhibition to autophagy is still under investigation but is a key area of this compound's anticancer activity. Furthermore, this compound treatment causes an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation.
Caption: this compound-mediated Icmt inhibition leads to autophagy and cell cycle arrest.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anticancer therapeutics. Its well-characterized, time-dependent inhibition of Icmt provides a clear mechanism of action that translates into potent cellular effects, including the disruption of oncogenic Ras signaling, induction of autophagy, and cell cycle arrest. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting Icmt and to explore the development of next-generation Icmt inhibitors with improved pharmacological properties. While this compound itself has limitations for clinical development due to poor solubility, it has paved the way for the design of more drug-like analogs. The continued exploration of Icmt inhibition remains a compelling strategy in the pursuit of new cancer therapies.
References
Cysmethynil's Effect on the Ras Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Cysmethynil, a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and its profound effects on the Ras signaling pathway. Ras proteins, pivotal regulators of cell growth, differentiation, and survival, are frequently mutated in human cancers, making them a critical therapeutic target. This compound disrupts the final step of Ras post-translational modification, leading to its mislocalization and subsequent attenuation of downstream signaling cascades. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Ras Signaling Pathway and the Role of Icmt
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Their activity is essential for transducing signals from cell surface receptors to intracellular signaling networks that control proliferation, survival, and differentiation.[2] Constitutive activation of Ras due to mutations is a hallmark of approximately 30% of all human cancers.[3]
For Ras proteins to function correctly, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.[4] This process, known as prenylation, involves the covalent attachment of a farnesyl or geranylgeranyl isoprenoid lipid to the C-terminal CaaX motif. Following prenylation, the -aaX tripeptide is cleaved by Ras-converting enzyme 1 (Rce1), and the newly exposed farnesylcysteine is carboxylmethylated by isoprenylcysteine carboxyl methyltransferase (Icmt). This final methylation step, catalyzed by Icmt, is crucial for increasing the hydrophobicity of the C-terminus, thereby promoting stable association with the plasma membrane and enabling interaction with downstream effectors.
This compound: A Potent Inhibitor of Icmt
This compound is an indole-based small molecule that has been identified as a selective and time-dependent inhibitor of Icmt. By blocking the enzymatic activity of Icmt, this compound prevents the carboxylmethylation of farnesylated proteins, including Ras. This disruption leads to the accumulation of unmethylated Ras, which is unable to efficiently localize to the plasma membrane and is instead mislocalized to the cytosol and other intracellular compartments. The consequence of this mislocalization is a significant impairment of Ras-dependent downstream signaling pathways, including the Raf-MEK-ERK (MAPK) and PI3K-Akt cascades.
Mechanism of Action
The inhibitory action of this compound on Icmt is competitive with respect to the isoprenylated cysteine substrate and noncompetitive with S-adenosylmethionine. This targeted inhibition of Icmt has been shown to be the primary mechanism behind this compound's anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Quantitative Data on this compound's Efficacy
The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating its broad potential as an anti-cancer agent. The following tables summarize key quantitative data from published studies.
| Inhibitor | IC50 (µM) | Assay Condition | Reference |
| This compound | 2.4 | In vitro Icmt inhibition assay | |
| This compound | <0.2 | In vitro Icmt inhibition assay (with preincubation) |
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HepG2 | Liver Cancer | 19.3 | MTT assay (72 hrs) | |
| IMR-90 | Normal Fibroblast | 29.2 | MTT assay (72 hrs) | |
| PC3 | Prostate Cancer | 16.8 - 23.3 | Cell viability assay | |
| DKOB8 | Colon Cancer | ~10-20 | Soft agar (B569324) colony formation | |
| MiaPaCa2 | Pancreatic Cancer | ~15-20 | Proliferation/Viability assay | |
| AsPC-1 | Pancreatic Cancer | ~20-25 | Proliferation/Viability assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and its inhibition by this compound.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or a biotinylated farnesylated K-Ras peptide (BFC).
-
Materials:
-
Recombinant human Icmt
-
[³H]SAM (methyl donor)
-
AFC or BFC (methyl acceptor substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Icmt substrate, and varying concentrations of this compound.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding SDS or precipitating with trichloroacetic acid).
-
Quantify the amount of incorporated radiolabel via scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
-
Cellular Ras Localization Assay
This cell-based assay provides visual evidence of this compound's ability to induce Ras mislocalization.
-
Principle: Inhibition of Icmt by this compound prevents the final step in Ras processing, leading to its mislocalization from the plasma membrane to intracellular compartments. This can be visualized using fluorescently tagged Ras proteins.
-
Materials:
-
Cancer cell line (e.g., MDCK, PC3)
-
Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras, CFP-H-Ras)
-
Transfection reagent
-
This compound
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass coverslips or in imaging dishes.
-
Transfect cells with the fluorescently tagged Ras expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips and visualize the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope.
-
Quantify the degree of Ras mislocalization from the plasma membrane.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cancer cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Ras signaling pathway and this compound's point of intervention.
Caption: Experimental workflow for the Ras localization assay.
References
Cysmethynil-Induced Autophagy in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and experimental validation of Cysmethynil-induced autophagy in prostate cancer cells. This compound, a small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), has demonstrated anti-tumor activity by inducing autophagic cell death, offering a promising avenue for cancer therapy research.[1][2][3] This document details the underlying signaling pathways, experimental methodologies, and quantitative data associated with the cellular response to this compound.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting a key post-translational modification process of proteins, including the Ras family of GTPases.[1][3] The primary mechanism involves the inhibition of Icmt, the enzyme responsible for the final step in protein prenylation. This inhibition leads to the mislocalization of critical signaling proteins like Ras, disrupting downstream pathways that are essential for cell growth and survival. A significant consequence of Icmt inhibition by this compound in prostate cancer cells is the induction of autophagy, a cellular self-degradation process, which ultimately leads to cell death.
Signaling Pathway of this compound-Induced Autophagy
This compound's inhibition of Icmt initiates a signaling cascade that culminates in the activation of autophagy. A key mediator in this pathway is the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. This compound treatment has been shown to reduce mTOR signaling in prostate cancer cells. The suppression of the mTOR pathway is a well-established trigger for autophagy. This process involves the activation of the ULK1 complex, a critical initiator of autophagosome formation. The subsequent lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, and its recruitment to the autophagosome membrane, is a hallmark of autophagy induction.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on prostate cancer cells, primarily focusing on the PC3 cell line.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.4 µM | - | |
| Effect on Cell Viability | Dose- and time-dependent reduction | PC3 | |
| Cell Cycle Arrest | Accumulation in G1 phase | PC3 |
Table 2: this compound-Induced Autophagy Markers in PC3 Cells
| Marker | Treatment | Time Points | Observation | Reference |
| LC3-II Protein Levels | 25 µM this compound | 24, 48, 72 h | Dramatic elevation | |
| LC3 Puncta | 25 µM this compound | 48 h | Increased aggregation | |
| Acidic Vesicular Organelles | 25 µM this compound | 48 h | Markedly elevated amount |
Table 3: In Vivo Efficacy of this compound in PC3 Xenograft Model
| Dosage | Administration | Duration | Outcome | Reference |
| 100 mg/kg, 200 mg/kg | Intraperitoneal injection every 48 h | 28 days | Significantly reduced tumor size |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced autophagy in prostate cancer cells.
Experimental Workflow Overview
The following diagram illustrates the general workflow for investigating the effects of this compound on prostate cancer cells.
Cell Culture and this compound Treatment
-
Cell Line: PC3 human prostate cancer cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired concentrations in the culture medium. A vehicle control (DMSO) should be used in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with a fresh medium containing various concentrations of this compound or vehicle control for the indicated time periods.
Cell Viability Assay (MTS Assay)
-
Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 20-30 µM) for 1 to 6 days.
-
MTS Reagent: Add 20 µL of MTS solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Autophagy and mTOR Signaling Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-LC3B
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Mouse anti-GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Acridine (B1665455) Orange Staining for Acidic Vesicular Organelles (AVOs)
-
Cell Preparation: Grow PC3 cells on glass coverslips and treat with this compound (e.g., 25 µM for 48 hours).
-
Staining: Incubate the cells with a medium containing 1 µg/mL acridine orange for 15 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Microscopy: Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while acidic compartments, such as autophagolysosomes, will fluoresce bright red or orange-red.
-
Flow Cytometry (Optional): For quantitative analysis, cells can be stained with acridine orange as described above, harvested, and analyzed by flow cytometry to measure the intensity of red fluorescence.
In Vivo Xenograft Model
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 2-10 x 10^6 PC3 cells suspended in a 50% Matrigel:PBS solution into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control via intraperitoneal injection every 48 hours for a specified duration (e.g., 28 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for autophagy markers).
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by inducing autophagic cell death through the inhibition of Icmt and subsequent downregulation of mTOR signaling. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the anti-cancer properties of this compound and its derivatives. The detailed methodologies and quantitative data serve as a valuable resource for the design and execution of future studies in the field of cancer drug development.
References
Cysmethynil's Role in G1 Phase Cell Cycle Arrest: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cysmethynil is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), an enzyme responsible for the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily.[1][2] Inhibition of Icmt by this compound disrupts the proper localization and function of these proteins, leading to significant anti-proliferative effects in various cancer cell models.[2][3] A primary consequence of this compound treatment is the induction of cell cycle arrest at the G1 phase. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound-induced G1 arrest, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound's primary molecular target is Isoprenylcysteine Carboxyl Methyltransferase (Icmt).[4] Icmt is an endoplasmic reticulum-associated enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the C-terminal prenylcysteine of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This methylation is the terminal step in a series of post-translational modifications known as prenylation, which is crucial for the membrane association and biological activity of its substrate proteins.
Key substrates for Icmt include members of the Ras and Rho families of small GTPases, which are critical regulators of cell growth, proliferation, and survival. By inhibiting Icmt, this compound prevents this final methylation step. The lack of a methyl ester on the C-terminus leads to the mislocalization of Ras proteins from the plasma membrane, thereby abrogating their ability to engage with downstream effectors and initiate signaling cascades that promote cell cycle progression.
Signaling Pathways of G1 Phase Arrest
The arrest of the cell cycle in the G1 phase by this compound is a multi-faceted process orchestrated by the disruption of core cell cycle machinery. The inhibition of Icmt and subsequent inactivation of Ras signaling culminates in two major events: the downregulation of positive regulators of the G1/S transition and the upregulation of negative regulators.
-
Inhibition of the Cyclin D1-CDK4/6-Rb Pathway: In proliferating cells, mitogenic signals, often transduced through Ras, lead to the expression of Cyclin D1. Cyclin D1 forms a complex with Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This active complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Free E2F then activates the transcription of genes necessary for S-phase entry. This compound treatment leads to a decrease in the levels of Cyclin D1 and reduced phosphorylation of Rb, effectively blocking this pathway and preventing entry into S phase.
-
Upregulation of the CDK Inhibitor p21/Cip1: Treatment with this compound has been shown to markedly increase the protein levels of p21/Cip1. p21 is a potent, broad-spectrum cyclin-dependent kinase inhibitor that can bind to and inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are essential for G1 progression and the G1/S transition, respectively. This upregulation of p21 provides a robust block to cell cycle advancement and occurs in both p53-dependent and p53-independent manners in different cell contexts.
The interplay of these pathways ensures a firm G1 arrest, preventing cancer cells from replicating their DNA and proliferating.
Quantitative Data Summary
The anti-proliferative and cell cycle arrest effects of this compound have been quantified across various studies and cell lines. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound and Derivatives
| Compound | Target | IC50 | Cell Line | Effect | Concentration | Reference |
|---|---|---|---|---|---|---|
| This compound | Icmt | 2.4 µM | - | Enzymatic Inhibition | - | |
| This compound | Proliferation | - | PC3 | Dose-dependent reduction in viable cells | 20-30 µM | |
| This compound | Proliferation | - | MiaPaCa2 | Increased p21, G1 arrest | 22.5 µM | |
| This compound | Proliferation | - | HPAF-II | Increased p21, G1 arrest | 22.5 µM | |
| Compound 8.12* | Proliferation | - | HepG2 | G1 Arrest, decreased Cyclin D1, increased p21 | 1.6 µM |
| Compound 8.12* | Proliferation | - | PC3 | G1 Arrest, decreased Cyclin D1, increased p21 | 3.6 µM | |
*Compound 8.12 is a more soluble and potent amino-derivative of this compound.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Administration | Effect | Reference |
|---|---|---|---|---|---|
| SCID Mice | SiHa Xenograft | 20 mg/kg | Intraperitoneal, 3x/week | Moderate inhibition of tumor growth | |
| Mice | MiaPaCa2 Xenograft | 150 mg/kg | Intraperitoneal, every other day | Tumor growth inhibition |
| Mice | HepG2 Xenograft | - | - | Marked inhibition of tumor growth | |
Experimental Protocols and Workflows
The investigation of this compound's effect on the cell cycle relies on a set of standard and specialized molecular biology techniques. Detailed protocols for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, PC3) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Allow cells to adhere overnight. Treat cells with vehicle control (e.g., DMSO) or desired concentrations of this compound (e.g., 1.6 µM for HepG2) for 24 hours.
-
Cell Harvest: Aspirate the medium, wash cells with PBS, and detach them using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence emission at ~610 nm. Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect and quantify changes in the protein levels of key G1 phase regulators like Cyclin D1 and p21.
Methodology:
-
Cell Culture and Lysis: Culture and treat cells as described in the flow cytometry protocol (Section 4.1). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Precast Gel). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-β-actin as a loading control) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein, normalizing to the loading control (β-actin).
Conclusion
This compound effectively induces G1 phase cell cycle arrest in cancer cells by inhibiting its primary target, Icmt. This action disrupts Ras signaling, leading to the suppression of the pro-proliferative Cyclin D1-CDK4/6-Rb axis and the concomitant upregulation of the CDK inhibitor p21. These coordinated molecular events create a powerful blockade at the G1/S checkpoint, preventing DNA replication and halting cell proliferation. The data strongly support the mechanism-based activity of this compound and highlight the potential of Icmt inhibition as a therapeutic strategy in oncology. The experimental protocols and workflows detailed herein provide a robust framework for researchers to further investigate this compound and other Icmt inhibitors in preclinical and drug development settings.
References
An In-depth Technical Guide to the Discovery of Indole-Based Icmt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and development of indole-based inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of CAAX-containing proteins, including the Ras superfamily of small GTPases, making it a significant target in cancer therapy.[1][2][3] Inhibition of Icmt disrupts the proper localization and function of these signaling proteins, offering a promising avenue for therapeutic intervention.[4][5]
The Role of Icmt in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum membrane enzyme that catalyzes the final step in the processing of proteins containing a C-terminal CaaX motif. This process involves three sequential enzymatic modifications:
-
Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I).
-
Proteolysis: The terminal three amino acids ("-aaX") are cleaved by the Ras-converting CAAX endopeptidase 1 (Rce1).
-
Carboxylmethylation: Icmt transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to the newly exposed carboxyl group of the farnesylated cysteine.
This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the protein's C-terminus and promoting its proper anchoring to the plasma membrane. For the Ras proteins (KRAS, NRAS, and HRAS), this localization is essential for their function as critical regulators of cell proliferation, differentiation, and survival through pathways like the MAPK/ERK and PI3K/AKT cascades. Aberrant Ras signaling, often due to mutations, is a hallmark of many cancers. By preventing this final modification, Icmt inhibitors cause the mislocalization of Ras and other CaaX proteins, thereby attenuating their oncogenic signaling.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized indoleamines as potent, drug-like inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Methodological & Application
Application Note: Cysmethynil-Mediated Inhibition of Cancer Cell Viability
Introduction
Cysmethynil is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2] Icmt catalyzes the final step in the post-translational modification of many key regulatory proteins, including members of the Ras superfamily of small GTPases.[3] These modifications are critical for the proper subcellular localization and function of these proteins.[3] By inhibiting Icmt, this compound disrupts the membrane association of Ras proteins, leading to impaired downstream signaling pathways that are often dysregulated in cancer.[1] This disruption has been shown to inhibit cell growth, block anchorage-independent growth, induce cell cycle arrest at the G1 phase, and trigger cell death through mechanisms including autophagy and apoptosis in various cancer cell lines. These findings establish Icmt as a promising therapeutic target for anticancer drug development, with this compound serving as a key tool for investigating its biological role.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Icmt, which prevents the carboxylmethylation of prenylated proteins like Ras. This leads to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling cascades such as the MAPK and Akt pathways. The inhibition of these pathways can lead to cell cycle arrest, often mediated by an increase in cell cycle regulators like p21. Furthermore, treatment with this compound has been demonstrated to induce autophagy and apoptosis in cancer cells, contributing to its anti-proliferative effects.
Caption: this compound inhibits Icmt, blocking Ras methylation and downstream signaling.
Quantitative Data Summary
The following table summarizes the effects of this compound on the viability of various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Type | Concentration / IC50 | Treatment Duration | Outcome | Reference |
| PC3 | Prostate Cancer | Viability Assay | 20-30 µM | 1-6 days | Dose- and time-dependent reduction in viable cells. | |
| PC3 | Prostate Cancer | Viability Assay | IC50 ≈ 25 µM | 48 hours | G1 phase cell cycle arrest. | |
| HepG2 | Liver Cancer | Viability Assay | 18-21 µM | 48 hours | Induced pre-lamin A accumulation, indicating Icmt inhibition. | |
| MiaPaCa2 | Pancreatic Cancer | Viability Assay | ~15-25 µM | 48 hours | Induced apoptosis and cell cycle arrest. | |
| AsPC-1 | Pancreatic Cancer | Viability Assay | ~15-25 µM | 48 hours | Induced apoptosis and cell cycle arrest. | |
| Icmt+/+ MEFs | Mouse Embryonic Fibroblasts | Viability Assay | 15-30 µM | 6 days | Inhibited proliferation. | |
| Icmt-/- MEFs | Mouse Embryonic Fibroblasts | Viability Assay | 15-30 µM | 6 days | Unaffected cell growth, demonstrating specificity. | |
| DKOB8 | Colon Cancer | Soft Agar Assay | 20 µM | Not Specified | Blocked anchorage-independent growth. |
Experimental Protocol: In Vitro Cell Viability Assay (MTT-Based)
This protocol details a method for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, providing a quantifiable measure of cell viability.
Materials
-
This compound (CAS: 851636-83-4)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line of interest (e.g., PC3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 5-10% FBS)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm or 490 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM). Store at -20°C.
-
Note: The low aqueous solubility of this compound makes DMSO the preferred solvent.
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension in a complete culture medium to a final concentration for seeding. A typical density is 2,500-10,000 cells per well (in 100 µL) for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "vehicle control" (cells treated with DMSO at the highest concentration used for this compound).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your stock solution. A typical final concentration range to test is 5 µM to 50 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 490 nm if using a different system). A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the this compound concentration to generate a dose-response curve.
-
Use a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound required to inhibit cell viability by 50%.
Caption: Workflow for this compound in vitro cell viability (MTT) assay.
References
Application Notes and Protocols for Cysmethynil in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysmethynil is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt).[1][2] This enzyme catalyzes the final step in the post-translational modification of many key cellular proteins, including members of the Ras superfamily of small GTPases.[2][3] By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, leading to the impairment of critical signaling pathways involved in cell growth, proliferation, and survival. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentrations, experimental procedures, and data interpretation guidelines.
Mechanism of Action
This compound specifically targets Icmt, an enzyme located in the endoplasmic reticulum. Icmt is responsible for the methylation of the C-terminal prenylated cysteine residue of proteins that have undergone prenylation, a key lipid modification. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's anchoring to the plasma membrane.
The Ras proteins, which are frequently mutated in human cancers, are prominent substrates of Icmt. By inhibiting Icmt, this compound prevents Ras methylation, leading to its mislocalization from the plasma membrane to intracellular compartments. This sequestration of Ras abrogates its ability to engage with downstream effectors, thereby inhibiting signaling through pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. The downstream consequences of Icmt inhibition by this compound include cell cycle arrest, induction of autophagy, and apoptosis.
Data Presentation
This compound Concentration for In Vitro Studies
The effective concentration of this compound can vary depending on the cell line, experimental duration, and serum concentration in the culture medium. It has been noted that this compound is more effective at lower concentrations in low serum conditions.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference |
| PC3 | Prostate Cancer | 20-30 µM | 1-6 days | Dose- and time-dependent reduction in cell viability, induction of autophagic cell death. | |
| Mouse Embryonic Fibroblasts (MEFs) | - | 15-30 µM | 6 days | Inhibition of cell growth in Icmt+/+ cells, no effect in Icmt-/- cells. | |
| DKOB8 | Colon Cancer | 20 µM | - | Blocks anchorage-independent growth. | |
| MDCK | Kidney Epithelial | 10-30 µM | - | Mislocalization of GFP-tagged K-Ras. | |
| MiaPaCa2, AsPC-1 | Pancreatic Cancer | 10-40 µM | 48 hours | Dose-dependent inhibition of proliferation and reduction of viability, induction of apoptosis. | |
| HepG2 | Liver Cancer | ~1.6 µM (IC50) | 48 hours | Inhibition of cell proliferation, induction of autophagy and cell death. | |
| Various Cell Lines | - | 16.8-23.3 µM (IC50) | - | Reduction in cell viability. |
IC50 Value: The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the Icmt enzyme is approximately 2.4 µM in in vitro assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has low aqueous solubility and is typically dissolved in an organic solvent to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For use within a month, storage at -20°C is sufficient.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Viability Assay (MTT or WST-1)
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or the colorimetric change (WST-1).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Ras Localization and Downstream Signaling
This protocol is designed to assess the effect of this compound on Ras localization and the phosphorylation status of its downstream effectors like Akt and MAPK (ERK).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (optional, for Ras localization)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
For total protein analysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
For Ras localization: Perform subcellular fractionation according to the manufacturer's protocol to separate the membrane and cytosolic fractions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH for total lysates, or a membrane marker like Pan-cadherin for membrane fractions).
Visualizations
This compound's Impact on the Ras Signaling Pathway
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Isoprenylcysteine Carboxylmethyltransferase-catalyzed Methylation in Rho Function and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Cysmethynil Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysmethynil is a potent and specific small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt) with demonstrated anti-tumor activity in various cancer models.[1][2][3] By inhibiting Icmt, this compound disrupts the post-translational modification of key signaling proteins, most notably Ras GTPases, leading to their mislocalization and impaired function.[3] This disruption of Ras signaling triggers downstream effects including cell cycle arrest, induction of autophagy, and apoptosis, ultimately inhibiting tumor growth.[1] These application notes provide a comprehensive overview of recommended dosages, administration protocols, and the underlying mechanism of action for the use of this compound in preclinical in vivo mouse models.
Mechanism of Action: Icmt Inhibition and Downstream Signaling
This compound exerts its biological effects by targeting Icmt, the enzyme responsible for the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif. This pathway is crucial for the proper localization and function of numerous signaling proteins, including the Ras family of small GTPases (K-Ras, H-Ras, and N-Ras).
The process involves three key steps:
-
Prenylation: An isoprenoid lipid (farnesyl or geranylgeranyl group) is attached to the cysteine residue of the CaaX motif.
-
Proteolysis: The terminal three amino acids (aaX) are cleaved off.
-
Carboxylmethylation: Icmt catalyzes the methylation of the newly exposed isoprenylcysteine residue.
This final methylation step, which is blocked by this compound, is critical for neutralizing the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the anchoring of proteins like Ras to the plasma membrane.
By inhibiting Icmt, this compound leads to the accumulation of unmethylated Ras proteins, which are then mislocalized from the plasma membrane to intracellular compartments. This prevents their interaction with downstream effectors, leading to the attenuation of signaling pathways critical for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Figure 1: this compound Signaling Pathway.
In Vivo Dosage and Administration
The effective dosage of this compound in mouse models can vary depending on the tumor type, the specific cell line used for xenografts, and the treatment regimen (monotherapy vs. combination therapy). The following tables summarize reported dosages from various studies.
Table 1: this compound Monotherapy in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line | Dosage | Administration Route | Dosing Frequency | Reference |
| Prostate Cancer | SCID | PC3 | 100-200 mg/kg | Intraperitoneal | Every 48 hours | |
| Pancreatic Cancer | Nude | MiaPaCa2 | 150 mg/kg | Intraperitoneal | Every other day | |
| Liver Cancer | Nude | HepG2 | 75 mg/kg | Intraperitoneal | Every other day | |
| Breast Cancer | SCID | MDA-MB-231 | 100 mg/kg | Intraperitoneal | Not Specified |
Table 2: this compound Combination Therapy in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line | This compound Dosage | Combination Agent(s) | Administration Route | Dosing Frequency | Reference |
| Cervical Cancer | SCID | SiHa | 20 mg/kg | Paclitaxel or Doxorubicin | Intraperitoneal | Three times a week | |
| Breast Cancer | SCID | MDA-MB-231 | 100 mg/kg | Niraparib (80 mg/kg) | Intraperitoneal | Not Specified |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Prostate Cancer Xenograft Model
This protocol is based on studies using PC3 cells in SCID mice.
1. Materials:
-
This compound
-
Vehicle solution (e.g., ethanol, polyethylene (B3416737) glycol 400, and 5% dextrose at a 1:6:3 ratio)
-
PC3 human prostate cancer cells
-
Matrigel
-
6-week-old male SCID mice
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
2. Experimental Workflow:
Figure 2: Xenograft Model Experimental Workflow.
3. Detailed Steps:
-
Cell Preparation: Culture PC3 cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer the specified dose via intraperitoneal (i.p.) injection every 48 hours. The control group should receive an equivalent volume of the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A decrease in body weight may indicate toxicity.
-
Endpoint and Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissue can be used for downstream analyses such as immunoblotting for markers of apoptosis (e.g., cleaved caspase-7), cell cycle arrest (e.g., p21), and autophagy, or for immunohistochemistry.
Protocol 2: Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring a specific vehicle for in vivo use.
1. Reagents:
-
This compound powder
-
Ethanol (100%)
-
Polyethylene glycol 400 (PEG400)
-
5% Dextrose solution (sterile)
2. Procedure:
-
Weigh the required amount of this compound powder.
-
First, dissolve the this compound in ethanol.
-
Add PEG400 to the solution and mix thoroughly.
-
Finally, add the 5% dextrose solution to reach the final desired concentration.
-
The recommended ratio of ethanol:PEG400:5% dextrose is 1:6:3.
-
Ensure the final solution is clear and free of precipitates before injection. Prepare fresh for each set of injections.
Safety and Toxicity
In the reported studies, this compound has been generally well-tolerated at the effective doses. One study noted that this compound was well-tolerated up to 300 mg/kg. However, as with any experimental compound, it is crucial to monitor the animals for any signs of toxicity, such as:
-
Significant weight loss (>15-20%)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
If significant toxicity is observed, dose reduction or cessation of treatment may be necessary.
Conclusion
This compound is a promising anti-cancer agent that targets the Icmt-Ras signaling axis. The provided dosages and protocols offer a starting point for researchers investigating its therapeutic potential in in vivo mouse models. It is recommended to perform pilot studies to determine the optimal dose and schedule for specific cancer models. Careful monitoring of both anti-tumor efficacy and potential toxicity is essential for successful preclinical evaluation.
References
Application Notes and Protocols for Cysmethynil in Xenograft Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysmethynil is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of CaaX-containing proteins, including the Ras family of oncoproteins.[1][2] By inhibiting Icmt, this compound disrupts the proper localization and function of these signaling proteins, leading to cell cycle arrest, induction of autophagy, and ultimately, cancer cell death.[1][3][4] These characteristics make this compound a compound of interest for cancer therapy research. This document provides detailed application notes and protocols for the use of this compound in xenograft tumor model studies, based on preclinical research findings.
Mechanism of Action of this compound
This compound targets Icmt, the enzyme responsible for the final step in the prenylation pathway of CaaX proteins. This pathway is crucial for rendering these proteins, many of which are key signal transducers, functional. The inhibition of Icmt by this compound leads to the mislocalization of Ras proteins from the plasma membrane, thereby impairing downstream signaling pathways, such as the EGF-stimulated MAPK pathway. This disruption of oncogenic signaling can induce a G1 phase cell cycle arrest and trigger autophagy-dependent apoptosis in cancer cells.
Data Presentation: this compound Xenograft Studies
The following tables summarize the quantitative data from various in vivo xenograft studies investigating the anti-tumor efficacy of this compound.
Table 1: HepG2 (Hepatocellular Carcinoma) Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 24) | Tumor Growth Inhibition | Reference |
| Vehicle Control | Vehicle IP, every 2 days | ~1200 mm³ | - | |
| This compound | 75 mg/kg IP, every 2 days | ~600 mm³ | ~50% |
Note: Tumor volumes are approximated from the graphical data presented in the referenced study. The study also evaluated a more potent analog, compound 8.12, which showed greater tumor growth inhibition.
Table 2: PC3 (Prostate Cancer) Xenograft Model
| Treatment Group | Dosage & Schedule | Outcome | Reference |
| Vehicle Control | Vehicle IP, every 48 hours | Progressive tumor growth | |
| This compound | 100 mg/kg IP, every 48 hours for 28 days | Markedly reduced tumor size | |
| This compound | 200 mg/kg IP, every 48 hours for 28 days | Markedly reduced tumor size |
Note: Specific tumor volume measurements were not available in the provided search results. The study reported a significant impact on tumor growth and an accumulation of cells in the G1 phase and cell death in the treated tumors.
Table 3: SiHa (Cervical Cancer) Xenograft Model - Combination Therapy
| Treatment Group | Dosage & Schedule | Outcome | Reference |
| Vehicle Control | Vehicle IP | Progressive tumor growth | |
| This compound | 20 mg/kg IP, 3 times/week for 2 weeks | Moderate inhibition of tumor growth | |
| Paclitaxel | Not specified | Tumor growth inhibition | |
| Doxorubicin | Not specified | Tumor growth inhibition | |
| This compound + Paclitaxel | 20 mg/kg this compound IP, 3 times/week for 2 weeks + Paclitaxel | Significantly greater efficacy in inhibiting tumor growth than single agents | |
| This compound + Doxorubicin | 20 mg/kg this compound IP, 3 times/week for 2 weeks + Doxorubicin | Significantly greater efficacy in inhibiting tumor growth than single agents |
Note: This study highlights the potential of this compound to sensitize cervical cancer cells to conventional chemotherapy. Specific tumor volume data was not available in the search results.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring a specific vehicle for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
5% Dextrose solution
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing ethanol, PEG400, and 5% dextrose in a 1:6:3 ratio.
-
Final Formulation: Add the this compound-DMSO solution to the vehicle. The final concentration of DMSO should be kept low to minimize toxicity.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal (IP) injection.
Protocol 2: General Subcutaneous Xenograft Tumor Model
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2, PC3, SiHa)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Calipers for tumor measurement
-
Prepared this compound solution and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Trypsinize the cells and resuspend in complete medium to neutralize the trypsin.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10⁷ cells/100 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the specified dosage and schedule (e.g., intraperitoneal injection every 48 hours).
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise, weigh, and process the tumors for further analysis (e.g., histology, Western blotting).
-
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. Its mechanism of action, involving the inhibition of Icmt and subsequent disruption of critical oncogenic signaling pathways, provides a strong rationale for its further investigation as a potential cancer therapeutic. The provided data and protocols serve as a valuable resource for researchers designing and conducting in vivo studies with this compound. Further research, particularly combination studies with standard-of-care chemotherapies, may unveil the full therapeutic potential of this Icmt inhibitor.
References
Cysmethynil: A Promising Therapeutic Agent in Ovarian Cancer Research
Application Notes and Protocols for Researchers
Introduction
Cysmethynil is a potent and specific inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), a critical enzyme in the post-translational modification of various oncoproteins, including those in the Ras superfamily.[1] Research has demonstrated that Icmt is frequently upregulated in epithelial ovarian cancer.[1] Inhibition of Icmt by this compound has been shown to suppress tumor growth, induce apoptosis, and enhance the efficacy of conventional chemotherapeutic agents in ovarian cancer models.[1][2] These findings highlight this compound as a valuable tool for investigating novel therapeutic strategies against ovarian cancer, particularly in overcoming chemoresistance.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting Icmt, the enzyme responsible for the final step of prenylation of CaaX proteins. This inhibition disrupts the proper localization and function of key signaling proteins, most notably Ras. By preventing the carboxymethylation of Ras, this compound leads to its mislocalization from the plasma membrane, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Raf-MEK-ERK pathway.[1]
Data Presentation
In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| SKOV3 | This compound | 10 µM | 72h | Inhibition of cell proliferation | |
| SW626 | This compound | 10 µM | 72h | Inhibition of cell proliferation | |
| SKOV3 | This compound + Paclitaxel | 10 µM + 10 nM | 72h | Synergistic inhibition of proliferation | |
| SW626 | This compound + Paclitaxel | 10 µM + 10 nM | 72h | Synergistic inhibition of proliferation | |
| SKOV3 | This compound + Cisplatin (B142131) | 10 µM + 1 µM | 72h | Synergistic inhibition of proliferation | |
| SW626 | This compound + Cisplatin | 10 µM + 1 µM | 72h | Synergistic inhibition of proliferation |
In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Schedule | Effect | Reference |
| NOD/SCID Mice | SW626 | This compound | 5 mg/kg/day | Daily | Marginal inhibition of tumor growth | |
| NOD/SCID Mice | SW626 | Cisplatin | 1 mg/kg | Twice a week | Marginal inhibition of tumor growth | |
| NOD/SCID Mice | SW626 | This compound + Cisplatin | 5 mg/kg/day + 1 mg/kg | Daily + Twice a week | Potent inhibition of tumor growth |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, SW626)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (reconstituted in DMSO)
-
Paclitaxel (reconstituted in DMSO)
-
Cisplatin (reconstituted in DMSO or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound, Paclitaxel, and Cisplatin in culture medium. For combination treatments, prepare a solution containing both agents at the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium (with DMSO vehicle) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in ovarian cancer cells following treatment with this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 48-72 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Western Blot Analysis of Ras Signaling Pathway
Objective: To investigate the effect of this compound on the activation of Ras and its downstream effectors.
Materials:
-
Ovarian cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-Ras, anti-p-Raf, anti-p-ERK, anti-p-Akt, and their total protein counterparts, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat ovarian cancer cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression and phosphorylation.
Protocol 4: In Vivo Ovarian Cancer Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with cisplatin in a mouse model.
Materials:
-
NOD/SCID mice (female, 6-8 weeks old)
-
SW626 ovarian cancer cells
-
Matrigel
-
This compound
-
Cisplatin
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 SW626 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer treatments as per the defined schedule (e.g., this compound 5 mg/kg/day, intraperitoneally; Cisplatin 1 mg/kg, twice a week, intraperitoneally).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Caption: this compound inhibits Icmt, preventing Ras activation and downstream signaling.
Caption: Workflow for evaluating this compound in ovarian cancer research.
References
Application Notes and Protocols: Cysmethynil Soft Agar Assay for Anchorage-Independent Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. The ability of cells to proliferate without attachment to a solid substrate is a critical aspect of tumorigenicity and metastatic potential. The soft agar (B569324) assay is the gold standard for assessing anchorage-independent growth in vitro. This application note provides a detailed protocol for utilizing the soft agar assay to evaluate the efficacy of Cysmethynil, a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), on the anchorage-independent growth of cancer cells.
This compound targets the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1][2] By inhibiting Icmt, this compound disrupts the proper membrane localization and function of Ras, thereby impeding downstream oncogenic signaling pathways that drive cell proliferation and survival.[1][3] This leads to cell cycle arrest, autophagy, and apoptosis in cancer cells.[3] The soft agar assay serves as a robust method to quantify the inhibitory effect of this compound on the transforming potential of cancer cells.
Mechanism of Action of this compound
This compound is a selective small-molecule inhibitor of Icmt with an in vitro IC50 of approximately 2.4 μM. The enzyme Icmt is responsible for the carboxylmethylation of the C-terminal prenylcysteine of proteins that have undergone prenylation, a critical lipid modification. This methylation step is essential for the proper subcellular localization and function of these proteins, most notably the Ras family of GTPases.
The Ras signaling cascade is a central pathway that regulates cell growth, differentiation, and survival. In many cancers, mutations in Ras lead to its constitutive activation, resulting in uncontrolled cell proliferation. By inhibiting Icmt, this compound prevents the final maturation step of Ras proteins, leading to their mislocalization from the plasma membrane and subsequent impairment of downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways. This disruption of oncogenic signaling ultimately leads to a reduction in cancer cell proliferation and their ability to form colonies in an anchorage-independent manner.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., human colon cancer cell line DKOB8)
-
This compound (solubilized in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Noble Agar
-
Sterile, deionized water
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Microwave or water bath
-
Humidified incubator (37°C, 5% CO2)
-
Microscope for colony counting
-
Crystal Violet staining solution (0.005% in PBS)
Detailed Protocol for Soft Agar Assay with this compound Treatment
This protocol is designed for a 6-well plate format. All steps should be performed under sterile conditions in a laminar flow hood.
1. Preparation of Agar Solutions:
-
2X Culture Medium: Prepare a 2X concentrated solution of the desired cell culture medium supplemented with 20% FBS and 2% Penicillin-Streptomycin.
-
1.2% Noble Agar Solution: Dissolve 1.2 g of Noble Agar in 100 mL of sterile, deionized water. Autoclave to sterilize. This will be your stock agar solution.
-
Working Agar Solutions: Before starting the experiment, melt the 1.2% Noble Agar solution in a microwave or water bath until it is completely liquefied. Allow it to cool to 40-42°C in a water bath.
2. Preparation of the Bottom Agar Layer (0.6% Agar):
-
Warm the 2X culture medium to 37°C.
-
In a sterile 50 mL conical tube, mix equal volumes of the 1.2% Noble Agar solution and the 2X culture medium to obtain a final concentration of 0.6% agar in 1X culture medium.
-
Immediately dispense 1.5 mL of this mixture into each well of a 6-well plate.
-
Gently swirl the plate to ensure the agar covers the entire surface of the well.
-
Allow the bottom layer to solidify at room temperature for approximately 20-30 minutes.
3. Preparation of the Top Agar Layer with Cells and this compound (0.3% Agar):
-
Harvest the cancer cells using Trypsin-EDTA and perform a cell count. Resuspend the cells in 1X culture medium to a concentration of 2 x 10^4 cells/mL.
-
Prepare a fresh 0.6% agar solution by mixing equal volumes of the 1.2% Noble Agar and 2X culture medium, and keep it at 40-42°C.
-
For each treatment condition (e.g., DMSO control, 10 µM this compound, 20 µM this compound), label a sterile tube.
-
In each labeled tube, add the appropriate volume of the cell suspension.
-
Add the corresponding concentration of this compound or DMSO (vehicle control) to each tube.
-
Add an equal volume of the 0.6% agar solution to each tube to achieve a final agar concentration of 0.3% and a final cell density of 1 x 10^4 cells per well.
-
Gently mix the contents of each tube by pipetting up and down, avoiding the formation of bubbles.
-
Carefully overlay 1.5 mL of the cell/agar/treatment mixture onto the solidified bottom agar layer in the corresponding wells.
4. Incubation and Feeding:
-
Allow the top layer to solidify at room temperature for 30-40 minutes.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14-21 days.
-
To prevent the agar from drying out, add 200 µL of 1X culture medium containing the respective concentration of this compound or DMSO to the top of each well every 3-4 days.
5. Staining and Colony Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a light microscope. A colony is typically defined as a cluster of 50 or more cells.
-
The results can be expressed as the average number of colonies per well for each treatment condition.
Data Presentation
The following table presents hypothetical data illustrating the expected dose-dependent inhibitory effect of this compound on the anchorage-independent growth of a cancer cell line. This data is for illustrative purposes and should be replaced with actual experimental results.
| Treatment Group | This compound Concentration (µM) | Average Number of Colonies per Well | Standard Deviation | % Inhibition of Colony Formation |
| Vehicle Control | 0 (DMSO) | 250 | ± 25 | 0% |
| This compound | 5 | 150 | ± 18 | 40% |
| This compound | 10 | 75 | ± 12 | 70% |
| This compound | 20 | 20 | ± 8 | 92% |
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
Experimental Workflow for this compound Soft Agar Assay
Caption: Workflow for the this compound soft agar assay for anchorage-independent growth.
References
Cysmethynil Treatment for Studying Ras Mislocalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras proteins are a family of small GTPases that act as crucial molecular switches in signal transduction pathways, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] The three main Ras isoforms, HRAS, KRAS, and NRAS, require a series of post-translational modifications to facilitate their localization to the plasma membrane, which is essential for their function.[2][3] This process, known as prenylation, involves the addition of a lipid group, proteolytic cleavage, and a final carboxylmethylation step.[4]
The enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final methylation step in Ras processing. Inhibition of Icmt leads to the accumulation of unmethylated Ras proteins, which are subsequently mislocalized from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus. This mislocalization effectively abrogates Ras-mediated downstream signaling.
Cysmethynil is a potent and specific small-molecule inhibitor of Icmt. By blocking Icmt activity, this compound serves as a powerful chemical tool to induce Ras mislocalization, thereby enabling the study of its consequences on cellular signaling and function. These application notes provide detailed protocols for utilizing this compound to investigate Ras mislocalization and its effects on cancer cells.
Mechanism of Action of this compound
This compound acts as a time-dependent inhibitor of Icmt, competing with the isoprenylated cysteine substrate. This inhibition prevents the carboxylmethylation of Ras proteins, the final step required for their proper membrane anchoring and function. The lack of this modification leads to the delocalization of Ras from the plasma membrane, thereby inhibiting downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. This disruption of Ras signaling ultimately results in cell cycle arrest, induction of autophagy, and apoptosis in cancer cells.
Caption: Mechanism of this compound-induced Ras mislocalization and downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Icmt Inhibition) | 2.4 μM | - | |
| EC50 (Cell Growth) | 20 μM | RAS-mutant cell lines | |
| IC50 (Cell Viability) | 16.8 - 23.3 μM | Various cell lines | |
| Effective Concentration | 15 - 30 μM | Mouse embryonic fibroblasts, PC3 | |
| Treatment Duration | 1 - 6 days | PC3 |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 100 - 200 mg/kg | Xenograft mouse model | |
| Administration Route | Intraperitoneal injection | Xenograft mouse model | |
| Frequency | Every 48 hours | Xenograft mouse model | |
| Treatment Duration | 28 days | Xenograft mouse model |
Experimental Protocols
Here we provide detailed protocols for key experiments to study Ras mislocalization and its downstream effects using this compound.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1-50 μM. Include a DMSO-only control.
-
Remove the overnight medium from the cells and add 100 μL of the this compound-containing or control medium to each well.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 μL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Ras Localization by Immunofluorescence
This protocol visualizes the subcellular localization of Ras proteins upon this compound treatment.
Materials:
-
Cells expressing a fluorescently tagged Ras construct (e.g., GFP-K-Ras) or cells to be stained with a Ras antibody
-
Glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Ras (if not using a tagged construct)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 20-30 μM) or DMSO for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if using an antibody).
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody against Ras overnight at 4°C (if applicable).
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope to visualize the localization of Ras.
Protocol 3: Western Blot Analysis of Ras Signaling Pathways
This protocol assesses the effect of this compound on the activation of downstream Ras effectors.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound (e.g., 20-30 μM) for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation and expression.
Experimental Workflow and Signaling Diagrams
Caption: A general experimental workflow for studying the effects of this compound.
Caption: Simplified Ras signaling pathway and the point of inhibition by this compound.
Concluding Remarks
This compound is a valuable tool for researchers studying Ras biology and its role in cancer. By inducing the mislocalization of Ras proteins, this compound allows for the detailed investigation of the consequences of disrupting Ras signaling at the membrane. The protocols and data provided here offer a comprehensive guide for utilizing this compound in cancer research and drug development. It is important to note that while this compound is a specific Icmt inhibitor, researchers should always include appropriate controls to account for any potential off-target effects. The synergistic effects observed with other chemotherapeutic agents also suggest promising avenues for combination therapies.
References
Cysmethynil: Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysmethynil is a potent and specific small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt) with an IC50 of 2.4 μM.[1][2][3] By inhibiting Icmt, this compound disrupts the post-translational modification of numerous proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases.[4][5] This disruption leads to the mislocalization of Ras from the cell membrane, impairing downstream signaling pathways such as the Ras-MAPK and PI3K/Akt/mTOR pathways. Consequently, this compound treatment can induce cell cycle arrest in the G1 phase, autophagy, and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent. However, its low aqueous solubility necessitates careful preparation and handling of stock solutions for reliable experimental results.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C25H32N2O | |
| Molecular Weight | 376.53 g/mol | |
| Appearance | White to light yellow solid | |
| Purity | ≥98% | |
| Solubility in DMSO | 100 mg/mL (265.58 mM) | |
| Solubility in Ethanol | 20 mg/mL | |
| Solubility in DMF | 3.3 mg/mL | |
| Solubility in Water | 0.005429 mg/L |
Recommended Storage Conditions
The stability of this compound, both in solid form and in solution, is critical for maintaining its biological activity. Adherence to the recommended storage conditions will ensure the integrity of the compound over time.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 month | |
| Stock Solution in DMSO | -80°C | 6 months |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.765 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution from 3.765 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be required to aid dissolution.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. The volume of the aliquots should be based on the typical experimental requirements to minimize waste and freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for this compound Stock Solution Preparation.
This compound Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of Icmt, which is the final enzyme in the protein prenylation pathway. This pathway is crucial for the proper localization and function of many signaling proteins, most notably Ras.
-
Icmt Inhibition: this compound binds to and inhibits the activity of Icmt.
-
Impaired Ras Processing: The inhibition of Icmt prevents the carboxylmethylation of farnesylated Ras proteins at their C-terminal CaaX box.
-
Ras Mislocalization: Unmethylated Ras fails to properly anchor to the plasma membrane and is mislocalized within the cell.
-
Downstream Signaling Disruption: The mislocalization of Ras prevents its activation by upstream signals (e.g., from growth factor receptors like EGFR) and its subsequent engagement with downstream effectors. This leads to the attenuation of signaling through the MAPK and PI3K/Akt/mTOR pathways.
-
Cellular Consequences: The disruption of these critical signaling pathways leads to cell cycle arrest at the G1 phase, induction of autophagy, and ultimately, apoptosis.
Caption: this compound's inhibitory effect on the Ras signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 3. This compound (7337) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of Cysmethynil's Low Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cysmethynil, a potent and specific inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), holds significant promise in cancer research due to its ability to disrupt Ras signaling pathways, leading to cell cycle arrest and apoptosis.[1][2] However, its clinical potential and even its utility in preclinical research are significantly hampered by its extremely low aqueous solubility.[3][4] This technical support guide provides a comprehensive resource for researchers encountering challenges with this compound's solubility, offering troubleshooting strategies, detailed experimental protocols, and a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: this compound is a highly lipophilic (fat-soluble) molecule, a characteristic that often correlates with poor water solubility. Its chemical structure contributes to its low affinity for polar solvents like water, leading to difficulties in preparing aqueous solutions for in vitro and in vivo experiments.
Q2: What are the common consequences of this compound's low solubility in experiments?
A2: The primary issue is the precipitation of the compound out of solution, especially when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium. This can lead to inaccurate and irreproducible experimental results, as the actual concentration of the dissolved, active compound is unknown and likely much lower than intended.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[2] Ethanol can also be used. It is crucial to use anhydrous, high-purity DMSO to maximize solubility.
Q4: What is the maximum achievable concentration of this compound in common solvents?
A4: The solubility of this compound varies significantly between solvents. The table below summarizes available data.
Quantitative Solubility Data for this compound
| Solvent/Solution | Temperature (°C) | Maximum Concentration | Molar Concentration (mM) | Reference(s) |
| Water | 25 | 0.005429 mg/L | ~0.000014 | |
| DMSO | Not Specified | 18.83 mg/mL | 50 | |
| Ethanol | Not Specified | 37.65 mg/mL | 100 |
Note: The solubility in aqueous buffers like PBS is expected to be extremely low, similar to water. Researchers should empirically determine the solubility in their specific experimental media.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to "crash out" of solution. | 1. Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or stirring. 2. Serial Dilution: Perform an intermediate dilution step in a smaller volume of the aqueous buffer before adding to the final volume. |
| Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous medium is higher than its solubility limit. | 1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Increase Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always include a vehicle control with the same DMSO concentration. | |
| Cloudy or hazy solution after preparation | Incomplete Dissolution: The compound has not fully dissolved in the stock solvent. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the stock solution. 2. Gentle Warming: Gently warm the stock solution (e.g., to 37°C) to increase solubility. Avoid excessive heat to prevent degradation. |
| Precipitation Over Time: The compound is slowly coming out of solution during storage or incubation. | 1. Fresh Preparations: Prepare fresh working solutions immediately before each experiment. 2. Use of Solubilizing Agents: Consider incorporating solubilizing agents like cyclodextrins in your formulation (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound appears to be dissolved.
-
If undissolved particles are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.
-
Ensure the final concentration of DMSO in the medium is as low as possible (ideally ≤ 0.1%) and non-toxic to the cells.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: A General Approach to Using β-Cyclodextrins for Enhanced Solubility
Note: The optimal type and concentration of cyclodextrin (B1172386) for this compound need to be empirically determined. This protocol provides a general starting point.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other modified β-cyclodextrin
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir the mixtures vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, centrifuge the samples at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the this compound-cyclodextrin inclusion complex.
-
The concentration of solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV).
This compound's Mechanism of Action: The Icmt-Ras Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Icmt, the enzyme responsible for the final step in the post-translational modification of proteins with a C-terminal CaaX motif, most notably the Ras family of oncoproteins. This final methylation step is crucial for the proper localization and function of Ras at the plasma membrane.
By inhibiting Icmt, this compound prevents the methylation of Ras, leading to its mislocalization and subsequent inactivation of downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway. This disruption of oncogenic signaling ultimately results in the inhibition of cell proliferation, induction of autophagy, and apoptosis in cancer cells.
Experimental Workflow for Troubleshooting this compound Solubility
The following workflow provides a logical approach to addressing solubility challenges with this compound in your experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]
Technical Support Center: Cysmethynil for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dissolving and using Cysmethynil in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt).[1][2] Icmt is an enzyme that catalyzes the final step in the post-translational modification of CaaX proteins, including the Ras family of small GTPases.[3][4] By inhibiting Icmt, this compound prevents the methylation of Ras proteins, which is crucial for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that control cell growth, proliferation, and survival.[5] Inhibition of Icmt by this compound leads to the mislocalization of Ras, impaired signal transduction, and ultimately, cell cycle arrest and apoptosis in cancer cells.
Q2: What are the physicochemical properties of this compound?
A2: this compound is a hydrophobic compound with very low aqueous solubility. This property presents a challenge for its use in aqueous-based in vitro assays like cell culture. Detailed solubility information is provided in the data presentation section.
Q3: In which solvents can I dissolve this compound?
A3: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions for in vitro studies.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder is typically stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue: this compound powder is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound powder in DMSO. What should I do?
-
Answer:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which will significantly reduce the solubility of hydrophobic compounds like this compound.
-
Gentle Warming: Warm the solution gently to 37°C.
-
Sonication: Use a bath sonicator to aid dissolution. Brief sonication can help break up powder aggregates and enhance solubility.
-
Vortexing: Vortex the solution vigorously for a few minutes.
-
Issue: My this compound precipitates when I dilute my DMSO stock solution in cell culture medium.
-
Question: I prepared a 10 mM stock of this compound in DMSO, but when I add it to my cell culture medium, it immediately forms a precipitate. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here are several steps to troubleshoot this problem:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed medium, and then add this to the final volume.
-
Increase Final DMSO Concentration (with caution): While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (ideally below 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Reduce Final this compound Concentration: The precipitation indicates that the final concentration of this compound in the aqueous medium is above its solubility limit. Try using a lower final concentration in your assay.
-
Protein in Medium: The presence of serum (like FBS) in the cell culture medium can sometimes help to stabilize hydrophobic compounds. If you are using a serum-free medium, consider whether your experimental design can tolerate the addition of a small amount of serum or bovine serum albumin (BSA).
-
Issue: I am observing cytotoxicity in my vehicle control wells.
-
Question: My cells treated with the DMSO vehicle control are showing signs of stress or death. What is the problem?
-
Answer: High concentrations of DMSO can be toxic to cells.
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and for some sensitive cell lines, even lower (e.g., <0.1%).
-
Perform a DMSO Toxicity Curve: Before starting your experiments with this compound, it is good practice to determine the maximum tolerable concentration of DMSO for your specific cell line.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 5 - 18.83 | ~13 - 50 |
| Ethanol | 20 - 37.65 | ~53 - 100 |
| Water | Very low (practically insoluble) | Very low |
Note: The solubility can vary slightly between different batches and suppliers. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the tube vigorously and, if necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay with this compound
-
Cell Seeding:
-
Seed your cells of interest (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Prepare serial dilutions of this compound in the pre-warmed medium. To minimize precipitation, perform a two-step dilution: first, create an intermediate, higher concentration working stock in a small volume of medium, and then make the final dilutions.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dissolving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small change, big effect: Taking RAS by the tail through suppression of post-prenylation carboxylmethylation - PMC [pmc.ncbi.nlm.nih.gov]
Cysmethynil in DMSO: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of Cysmethynil dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is critical for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures. Based on vendor recommendations and general best practices for small molecules in DMSO, the following guidelines are provided.
Table 1: Recommended Storage Conditions for this compound in DMSO [1]
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage and working aliquots. |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3]
Q2: How does the quality of DMSO affect this compound stability?
A2: The purity and water content of DMSO can significantly impact the stability of this compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water in DMSO can promote the hydrolysis of susceptible compounds. Therefore, it is crucial to use anhydrous, high-purity DMSO (≥99.9%) and to handle it in a way that minimizes exposure to air and moisture.[2][3] Using freshly opened vials of anhydrous DMSO for preparing stock solutions is a best practice.
Q3: Is this compound susceptible to degradation in DMSO?
A3: While specific degradation kinetics for this compound in DMSO are not extensively published, its chemical structure—containing an indole (B1671886) ring and an acetamide (B32628) group—suggests potential degradation pathways. Indole rings can be susceptible to oxidation, and amide bonds can undergo hydrolysis, particularly in the presence of water or under non-neutral pH conditions. Storing the solution protected from light and at recommended low temperatures will minimize the risk of degradation.
Q4: Can I store my this compound/DMSO stock solution at room temperature?
A4: It is strongly advised against storing this compound/DMSO solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is unavoidable, prolonged storage under these conditions can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Verify the storage conditions and duration of your existing stock.3. Perform a stability check of your stock solution using the HPLC protocol provided below. |
| Precipitate observed in the stock solution upon thawing. | The solubility limit of this compound may have been exceeded, or the compound may have precipitated out of solution during freezing/thawing. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a new, less concentrated stock solution.3. Ensure the DMSO used is anhydrous. |
| Discoloration of the this compound/DMSO solution. | This may indicate oxidation or other forms of chemical degradation. | 1. Discard the discolored solution.2. Prepare a fresh stock solution using anhydrous DMSO and store it properly under an inert atmosphere (e.g., argon or nitrogen) if possible.3. Protect the solution from light by using amber vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound/DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare several aliquots of the this compound/DMSO stock solution.
-
Designate a "Time 0" sample, which will be analyzed immediately after preparation.
-
Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). A typical gradient might be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: this compound has a UV absorbance maximum that can be determined by a UV scan; a wavelength around 280 nm is a reasonable starting point for indole-containing compounds.
-
Injection Volume: 10 µL
-
-
Analysis:
-
At designated time points (e.g., 0, 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis with the initial mobile phase composition.
-
Inject the samples onto the HPLC system.
-
-
Data Interpretation:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Table 2: Illustrative Stability Data for this compound in DMSO
| Storage Condition | Time Point | % this compound Remaining (Illustrative) |
| -80°C | 1 Month | >99% |
| -80°C | 6 Months | >98% |
| -20°C | 1 Month | >98% |
| 4°C | 1 Week | ~95% |
| Room Temp (25°C) | 24 Hours | ~90% |
Note: This data is for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Icmt Signaling Pathway and this compound Inhibition
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt is a key enzyme in the post-translational modification of proteins that contain a C-terminal CaaX motif, such as the Ras family of small GTPases. This modification is crucial for the proper localization and function of these signaling proteins. By inhibiting Icmt, this compound disrupts Ras signaling, which can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for this compound Stability Assessment
The following workflow outlines the key steps in assessing the stability of a this compound solution in DMSO.
References
Cysmethynil high lipophilicity and cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Cysmethynil. The content is tailored to address common challenges arising from the compound's high lipophilicity and cell permeability.
Frequently Asked Questions (FAQs)
Q1: this compound is precipitating in my aqueous buffer/cell culture medium. What should I do?
A1: This is a common issue due to this compound's very low water solubility (0.005429 mg/L).[1] Precipitation can lead to inaccurate concentration calculations and inconsistent experimental results.
Troubleshooting Steps:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Final Solvent Concentration: When diluting the stock into your aqueous buffer or medium, ensure the final concentration of the organic solvent is low (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity and compound precipitation.[2]
-
Use of Serum: For cell culture experiments, the presence of fetal bovine serum (FBS) can help solubilize lipophilic compounds through binding to proteins like albumin.[3]
-
Formulation Aids: Consider the use of solubilizing agents such as cyclodextrins if compatible with your experimental system.[3]
Q2: I'm observing a lower-than-expected potency (higher IC50) in my cell-based assays compared to my biochemical assays. Why could this be?
A2: This discrepancy can arise from several factors related to this compound's physicochemical properties. Highly lipophilic compounds can exhibit a range of behaviors in a cellular context that may not be present in a clean biochemical assay.
Potential Causes:
-
Non-Specific Binding: this compound may bind to plasticware (e.g., microplates, pipette tips) or proteins in the cell culture medium, reducing the effective concentration of the compound available to interact with the cells.[4]
-
Cellular Sequestration: Due to its high lipophilicity, this compound can be trapped in lipid-rich intracellular compartments, such as the lipid bilayer of the plasma membrane, endoplasmic reticulum, or lipid droplets.
-
Lysosomal Trapping: Lipophilic amine compounds can accumulate in the acidic environment of lysosomes, a process known as lysosomal sequestration. This reduces the concentration of the compound available to reach its cytosolic or nuclear targets.
Q3: My Caco-2 permeability assay results for this compound are highly variable and show low recovery. How can I troubleshoot this?
A3: High variability and low mass balance are frequent challenges when assessing the permeability of highly lipophilic compounds like this compound in Caco-2 assays.
Troubleshooting Strategies:
-
Use Low-Binding Plates: Employ commercially available low-adsorption plates to minimize non-specific binding of the compound to the plastic.
-
Include a Surfactant: Adding a non-ionic surfactant (e.g., Polysorbate 20) at a low concentration to the receiver buffer can help maintain the solubility of the permeated compound.
-
Check for Cell Monolayer Retention: After the assay, lyse the Caco-2 cells and quantify the amount of this compound retained within the cell monolayer. High intracellular retention is common for permeable, lipophilic molecules.
-
Assess Compound Stability: Confirm that this compound is stable in the assay buffer over the course of the experiment.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
This guide provides a structured approach to troubleshooting inconsistent IC50 values when testing this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in results. | Compound precipitation upon dilution into aqueous media. | Prepare serial dilutions in a solution containing a constant, low percentage of DMSO and serum. Visually inspect for precipitation under a microscope. |
| IC50 value is significantly higher than expected. | Non-specific binding to assay plates. | Use low-binding plates. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. |
| Cellular sequestration in lipid droplets. | Co-stain cells with a neutral lipid stain (e.g., BODIPY) and a fluorescently tagged this compound analog (if available) to visualize localization. | |
| Cell death observed at concentrations where the target is not inhibited. | Off-target toxicity due to high lipophilicity. | Perform counter-screens against known promiscuous targets. Use the lowest effective concentration and ensure the final DMSO concentration is non-toxic to the cells. |
Guide 2: Challenges in Permeability Assays (PAMPA & Caco-2)
This table outlines common issues and solutions for in vitro permeability assessment of this compound.
| Assay | Observed Problem | Potential Cause | Recommended Solution |
| PAMPA | Low compound recovery (poor mass balance). | Compound absorbed into the lipid membrane or bound to the plastic. | Quantify the compound in the donor, acceptor, and the artificial membrane (by rinsing with a strong organic solvent). Use low-binding plates. |
| Permeability is lower than predicted by its lipophilicity. | The unstirred water layer becomes rate-limiting for highly lipophilic compounds. | Increase the stirring speed of the acceptor plate during incubation to reduce the thickness of the unstirred water layer. | |
| Caco-2 | High efflux ratio (Papp B-A >> Papp A-B). | This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil). |
| Low apparent permeability (Papp A-B) despite high lipophilicity. | High retention within the cell monolayer due to sequestration. | Lyse the cells at the end of the experiment and quantify the intracellular compound concentration. | |
| Compromised monolayer integrity (low TEER values). | Cytotoxicity of the compound or the formulation. | Test the toxicity of this compound and the vehicle (e.g., DMSO) at the tested concentrations on Caco-2 cells prior to the permeability assay. |
Experimental Protocols
Protocol 1: Determination of Lipophilicity (Shake-Flask Method for logP)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).
-
Preparation of Phases: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning: In a glass vial, combine a known volume of the this compound stock solution with a known volume of the water phase.
-
Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water])
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
-
Prepare Lipid Solution: Prepare a solution of a lipid (e.g., 2% lecithin) in an organic solvent like dodecane.
-
Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter plate (the donor plate), allowing the solvent to evaporate and form an artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve this compound in a buffer (e.g., PBS, pH 7.4) containing a low percentage of DMSO to create the donor solution.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble Assay: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
References
Technical Support Center: Optimizing Cysmethynil Dosage for Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cysmethynil dosage in xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt) with an in vitro IC50 of 2.4 μM.[1][2] Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of proteins with a C-terminal CaaX motif, including the Ras family of GTPases.[2][3] By inhibiting Icmt, this compound prevents the proper localization of Ras to the plasma membrane, which in turn impairs downstream signaling pathways like the MAPK and Akt pathways.[4] This disruption leads to cell cycle arrest in the G1 phase, induces autophagy, and can ultimately lead to apoptotic cell death in cancer cells.
Q2: What is a recommended starting dose for this compound in a new xenograft model?
A2: Based on published preclinical studies, a starting dose for this compound can range from 20 mg/kg to 100 mg/kg administered via intraperitoneal (IP) injection. The optimal dose will depend on the specific tumor model and its sensitivity to Icmt inhibition. For a new model, it is advisable to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).
Q3: How should I design a dose-response study for this compound?
A3: A robust dose-response study should include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high). The dose levels should be selected based on existing literature and a preliminary MTD study. Key parameters to monitor include tumor volume, animal body weight, and any signs of toxicity. It is crucial to randomize animals into treatment groups and ensure consistent drug formulation and administration techniques.
Q4: this compound has low aqueous solubility. How can this affect my in vivo studies?
A4: The low solubility of this compound is a critical factor to consider. Poor solubility can lead to issues with formulation, bioavailability, and inconsistent drug exposure in vivo. It is essential to develop a stable and homogenous formulation for administration. A related compound with improved physical properties has been developed, suggesting that the parent this compound may present challenges in achieving optimal therapeutic concentrations in vivo.
Q5: What are the expected outcomes of this compound treatment in a responsive xenograft model?
A5: In a responsive model, this compound treatment is expected to inhibit tumor growth. This can manifest as a slower tumor growth rate compared to the vehicle-treated control group (tumor growth inhibition) or, in some cases, a reduction in tumor size (tumor regression). At the cellular level, tumor tissue analysis from treated mice may show markers consistent with cell growth arrest and autophagy induction.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group | Tumor Heterogeneity: The cell line used may be heterogeneous.Inconsistent Drug Administration: Inhomogeneous drug suspension or variability in injection technique.Animal Health: Underlying health issues in some animals can affect tumor growth and drug response.Small Sample Size: Insufficient number of animals per group to account for biological variability. | Randomization: Ensure animals are randomized to treatment groups after tumors are established.Standardize Procedures: Ensure the drug formulation is a homogenous suspension before each dose. Train all personnel on a consistent administration technique.Monitor Health: Closely monitor animal health and exclude animals with non-treatment-related illnesses.Increase Sample Size: Use a larger cohort of animals to increase statistical power. |
| Lack of expected tumor growth inhibition | Suboptimal Dosing: The dose or schedule may be insufficient to achieve the necessary therapeutic concentration in the tumor.Poor Bioavailability: Issues with drug formulation or absorption leading to low systemic exposure.Intrinsic or Acquired Resistance: The tumor model may not be dependent on the Ras pathway, or it may have developed resistance.Incorrect Model Selection: The chosen cell line may not be sensitive to Icmt inhibition. | Dose Escalation Study: Conduct a study with higher doses, up to the MTD, to assess dose-response.Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure drug concentration in plasma and tumor tissue to ensure adequate exposure.Verify Target Engagement: Analyze tumor samples for biomarkers of Icmt inhibition (e.g., mislocalization of Ras, changes in downstream signaling).Test In Vitro Sensitivity: Confirm the IC50 of this compound on your specific cell line in vitro. |
| Tumor regrowth after initial response or treatment cessation | Acquired Resistance: Tumor cells may have developed mechanisms to bypass Icmt inhibition.Resistant Subclone Selection: The initial tumor may have contained a small population of resistant cells that expanded during treatment.Insufficient Treatment Duration: The treatment period may not have been long enough to eradicate the tumor cells. | Combination Therapy: this compound has shown synergistic effects with chemotherapies like Paclitaxel and Doxorubicin. Consider combination studies to overcome resistance.Extended Treatment Duration: Evaluate if a longer treatment duration can lead to a more durable response.Analyze Regrown Tumors: If possible, analyze the regrown tumors to investigate mechanisms of resistance. |
| No tumor formation or slow tumor growth | Poor Cell Viability: The injected cells may have had low viability.Suboptimal Implantation Technique: Incorrect injection site or volume can hinder tumor take.Mouse Strain: The immunodeficient mouse strain may not be suitable for the specific cell line. | Check Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before injection.Use Matrigel: Co-injecting cells with Matrigel can improve tumor take and growth.Optimize Implantation: Ensure proper subcutaneous injection technique. The number of cells injected typically ranges from 1 x 10^6 to 10 x 10^7.Consult Literature: Use a mouse strain that has been successfully used for your cell line in published studies. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Reference |
| Icmt IC50 | 2.4 µM | Recombinant Icmt | |
| Proliferation Inhibition | Dose- and time-dependent | PC3 (Prostate Cancer) | |
| Proliferation Inhibition | Dose-dependent | MiaPaCa2, AsPC-1 (Pancreatic Cancer) |
Table 2: Summary of this compound Dosages in Preclinical Xenograft Studies
| Cancer Type | Cell Line | Dosage | Administration Route & Schedule | Key Findings | Reference |
| Prostate Cancer | PC3 | 100 mg/kg, 200 mg/kg | IP, every 48 hours for 28 days | Significant tumor growth inhibition; no adverse effects on body weight. | |
| Cervical Cancer | SiHa | 20 mg/kg | IP, three times a week for 2 weeks | Moderate single-agent activity; significant synergy with Paclitaxel/Doxorubicin. | |
| Pancreatic Cancer | MiaPaCa2 | 150 mg/kg | IP, every other day | Demonstrated in vivo efficacy and tumor growth inhibition. | |
| Breast Cancer | (Not specified) | 100 mg/kg | IP, every other day | Used in combination studies to assess impact on DNA damage repair. |
Experimental Protocols
Protocol: General Subcutaneous Xenograft Study
This protocol provides a general framework. Specific details such as cell numbers and mouse strains should be optimized based on the specific cell line and experimental goals.
-
Animal Model: Use appropriate immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the experiment.
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
On the day of injection, harvest cells using trypsin, wash with sterile PBS, and perform a cell count. Check for viability using a method like trypan blue exclusion.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration. For many cell lines, co-mixing with an extracellular matrix like Matrigel (1:1 ratio) is recommended to improve tumor establishment. Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL) subcutaneously into the flank of the mouse using a 25-27 gauge needle.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor animals regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor animal body weight and overall health status throughout the study.
-
-
Drug Administration:
-
Prepare the this compound formulation. Ensure it is well-suspended before each administration.
-
Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection).
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size limit, or at a specified time point.
-
At the endpoint, euthanize the animals, and carefully excise the tumors. Tumor weight and volume can be recorded.
-
Tumor tissue can be flash-frozen for molecular analysis or fixed in formalin for histological examination.
-
Mandatory Visualizations
Caption: this compound inhibits Icmt, disrupting Ras localization and downstream signaling.
Caption: General experimental workflow for a this compound xenograft study.
References
Potential off-target effects of Cysmethynil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cysmethynil. The information is designed to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt) with a reported IC50 of 2.4 μM.[1] The on-target effects of this compound are linked to the inhibition of Icmt, which is the final enzyme in the protein prenylation pathway.[2][3] This inhibition leads to several downstream cellular consequences:
-
Inhibition of RAS membrane binding: By preventing the carboxylmethylation of RAS proteins, this compound impairs their proper localization to the plasma membrane.[1][4]
-
Disruption of EGF signal transduction: Consequently, signaling through RAS-dependent pathways, such as the MAPK pathway, is attenuated.
-
Cell cycle arrest: Treatment with this compound can cause an accumulation of cells in the G1 phase of the cell cycle.
-
Induction of autophagy and apoptosis: this compound has been shown to induce autophagic cell death in cancer cells.
These on-target effects contribute to its anti-proliferative and anti-tumor activities.
Q2: My cells are showing a phenotype that is inconsistent with Icmt inhibition. Could this be an off-target effect?
A2: It is possible. While this compound has been shown to act in an Icmt-dependent manner, unexpected phenotypes could arise from interactions with other cellular proteins. To begin troubleshooting, consider the following:
-
Dose-response relationship: Are the unexpected effects occurring at concentrations significantly higher than the IC50 for Icmt (2.4 μM)? Off-target effects are often observed at higher concentrations.
-
Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from off-target effects.
-
Genetic validation: The most definitive way to confirm an on-target effect is to use a genetic approach. For example, Icmt knockout or knockdown cells should be resistant to the on-target effects of this compound. If the phenotype persists in these cells, it is likely due to an off-target interaction.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific cell cycle arrest. How can I determine if this is an on-target or off-target effect?
A3: This is a common challenge in drug development. High cytotoxicity could be an on-target effect in a particularly sensitive cell line, or it could be due to off-target interactions. Here is a suggested workflow to dissect this:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is engaging with Icmt at the concentrations you are using.
-
Rescue Experiment: Overexpress a this compound-resistant mutant of Icmt in your cells. If the cytotoxicity is an on-target effect, the cells expressing the resistant mutant should be less sensitive to the compound. If the cytotoxicity persists, it points towards an off-target mechanism.
-
Proteome-Wide Profiling: Employ unbiased techniques like Thermal Proteome Profiling (TPP) or chemical proteomics to identify other potential protein targets of this compound in your cellular system.
Below is a diagram illustrating a logical workflow for troubleshooting such unexpected results.
Data on Potential Off-Target Effects
As of the latest literature review, a comprehensive off-target profile for this compound has not been published. However, proteome-wide screening techniques can be used to identify such interactions. Below is a hypothetical table illustrating how data from a Thermal Proteome Profiling (TPP) experiment might be presented.
| Protein Target | Gene Symbol | On-Target/Off-Target | ΔTm (°C) with 10 μM this compound | Putative Function |
| Isoprenylcysteine carboxyl methyltransferase | ICMT | On-Target | +4.2 | Prenylcysteine methylation |
| Protein Kinase X | PRKX | Off-Target | +2.1 | Serine/threonine kinase |
| Dehydrogenase Y | DEHY | Off-Target | -1.8 | Metabolic enzyme |
| Zinc Finger Protein Z | ZFPZ | Off-Target | +1.5 | Transcription factor |
Note: This data is hypothetical and for illustrative purposes only. A positive change in thermal melting temperature (ΔTm) suggests stabilization of the protein upon compound binding.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its target protein, Icmt, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) for 1-2 hours.
-
-
Harvesting and Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Icmt.
-
Quantify the band intensities and plot the normalized intensity against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)
This protocol provides a general framework for an unbiased, proteome-wide identification of this compound targets.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with a high concentration of this compound (e.g., 10-20 μM) and a vehicle control.
-
Harvest, wash, and lyse the cells.
-
-
Temperature Gradient and Protein Digestion:
-
Aliquot the lysates and heat them across a defined temperature range, similar to CETSA.
-
Collect the soluble fractions after centrifugation.
-
Perform in-solution trypsin digestion of the proteins in each sample.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
Pool the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify thousands of proteins.
-
For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature.
-
Fit these plots to a melting curve to determine the melting temperature (Tm) for each protein in both the treated and control samples.
-
Proteins that show a statistically significant shift in Tm upon this compound treatment are considered potential direct or indirect targets.
-
This compound Signaling Pathway
The diagram below illustrates the known on-target signaling pathway of this compound.
References
Technical Support Center: Overcoming Cysmethynil Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cysmethynil resistance in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound
Your cancer cell line, previously sensitive to this compound, now shows reduced growth inhibition or has developed resistance.
Possible Causes and Solutions:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of Icmt and subsequent disruption of Ras signaling.[1][2][3]
-
Troubleshooting Steps:
-
Assess Activation of Parallel Pathways: Use Western blotting to examine the phosphorylation status of key proteins in alternative survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]
-
Combination Therapy: Consider co-treatment with inhibitors of the identified activated pathway. For example, if the PI3K/Akt pathway is upregulated, a combination of this compound and a PI3K or Akt inhibitor may restore sensitivity.
-
-
-
Upregulation of Ras Downstream Effectors: Increased expression or activation of proteins downstream of Ras can bypass the need for its proper localization at the plasma membrane.
-
Troubleshooting Steps:
-
Analyze Downstream Effector Expression: Quantify the protein levels of key Ras effectors like Raf, MEK, and ERK using Western blotting.
-
Target Downstream Effectors: Employ combination therapy with inhibitors of downstream effectors (e.g., MEK inhibitors like Trametinib or Selumetinib) to block the reactivated signaling cascade.
-
-
-
Epigenetic Modifications Leading to Pro-Survival Gene Expression: Overexpression of histone methyltransferases like SETDB1 can lead to the silencing of tumor suppressor genes and the activation of oncogenes, contributing to drug resistance.
-
Troubleshooting Steps:
-
Examine SETDB1 Expression: Assess the protein levels of SETDB1 in resistant versus sensitive cells via Western blotting.
-
Inhibit SETDB1: Use a SETDB1 inhibitor in combination with this compound to see if sensitivity can be restored. Non-specific SETDB1 inhibitors like mithramycin A have shown promise in overcoming drug resistance.
-
-
Issue 2: Inconsistent or Non-Reproducible Results with this compound Treatment
You are observing high variability in your experimental outcomes with this compound.
Possible Causes and Solutions:
-
This compound Solubility and Stability: this compound has low aqueous solubility, which can lead to inconsistent concentrations in your experiments.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations in cell culture media.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Consider Analogs: For in vivo studies, consider using more soluble analogs of this compound, such as compound 8.12, which has shown improved pharmacological properties.
-
-
-
Cell Line Heterogeneity: The cancer cell line may consist of a mixed population of cells with varying sensitivities to this compound.
-
Troubleshooting Steps:
-
Clonal Selection: If possible, perform single-cell cloning to establish a homogenous population for your experiments.
-
Characterize Subpopulations: Use techniques like flow cytometry to analyze the heterogeneity of your cell line.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is an enzyme that catalyzes the final step in the post-translational modification of proteins with a C-terminal CaaX motif, including the Ras family of small GTPases. By inhibiting Icmt, this compound prevents the carboxylmethylation of Ras proteins, which is crucial for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that promote cell growth and proliferation. Inhibition of Icmt by this compound can lead to cell cycle arrest in the G1 phase and induce autophagic cell death.
Q2: My cells are showing signs of autophagy after this compound treatment. Is this a pro-survival or pro-death mechanism?
A2: Autophagy can have a dual role in cancer cells upon drug treatment. It can be a pro-survival mechanism that helps cells endure the stress induced by the drug, or it can be a form of programmed cell death (autophagic cell death). This compound has been shown to induce autophagic cell death in some cancer cell lines. However, in a resistance scenario, autophagy might be acting as a survival mechanism.
-
To determine the role of autophagy in your cells, you can:
-
Inhibit Autophagy: Use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or chloroquine (B1663885) in combination with this compound. If the combination is more effective at killing the cells, it suggests that autophagy is a pro-survival mechanism.
-
Knockdown Autophagy-Related Genes: Use siRNA to knockdown key autophagy genes (e.g., ATG5, ATG7) and observe the effect on this compound sensitivity.
-
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method to develop a drug-resistant cell line is through continuous exposure to escalating doses of the drug.
-
General Protocol:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay like the MTT assay.
-
Initial Low-Dose Treatment: Start by culturing the cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium.
-
Maintain and Expand: Continue this process of stepwise dose escalation until the cells can tolerate significantly higher concentrations of this compound than the parental cells.
-
Characterize the Resistant Phenotype: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance.
-
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: Yes, preclinical studies have shown that this compound can act synergistically with several other anti-cancer agents. This approach can be used to overcome resistance by targeting multiple pathways simultaneously.
-
Paclitaxel and Doxorubicin: this compound has been shown to have a synergistic effect with these conventional chemotherapy drugs.
-
Gefitinib: A synergistic effect has been observed when combining this compound's analog, compound 8.12, with the EGFR inhibitor gefitinib, possibly through the enhancement of autophagy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Icmt | (in vitro enzyme assay) | 2.4 | In vitro enzyme assay | |
| HepG2 | Liver Cancer | 19.3 | MTT Assay (72 hrs) | |
| IMR-90 | Normal Fibroblast | 29.2 | MTT Assay (72 hrs) |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agent | Cancer Type/Model | Observed Effect | Potential Mechanism | Reference |
| Paclitaxel | Cervical Cancer Xenograft | Significantly greater efficacy in inhibiting tumor growth compared to single agents. | Sensitization to chemotherapy | |
| Doxorubicin | Cervical Cancer Xenograft | Significantly greater efficacy in inhibiting tumor growth compared to single agents. | Sensitization to chemotherapy | |
| Gefitinib (with this compound analog compound 8.12) | Multiple Cancer Cell Lines | Synergistic inhibition of cell growth. | Enhancement of autophagy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and/or a combination drug) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound (and/or a combination drug) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This protocol is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits Icmt, disrupting Ras processing and localization.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
Cysmethynil In Vivo Efficacy Technical Support Center
Welcome to the technical support center for Cysmethynil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt).[1][2] Icmt is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases.[3][4] This final methylation step is crucial for the proper subcellular localization and function of these proteins.[4] By inhibiting Icmt, this compound disrupts the membrane association of Ras and other CaaX proteins, leading to the attenuation of downstream oncogenic signaling pathways. This can result in cell cycle arrest, induction of autophagy, and apoptosis in cancer cells.
Q2: What are the main challenges in achieving high in vivo efficacy with this compound?
A2: The primary challenge with this compound is its poor physicochemical properties, specifically its low aqueous solubility and high lipophilicity. These characteristics can lead to poor absorption and bioavailability, making it difficult to achieve and maintain therapeutic concentrations at the tumor site.
Q3: Are there more potent or soluble alternatives to this compound?
A3: Yes, a novel amino-derivative of this compound, known as compound 8.12, has been developed. Compound 8.12 exhibits superior physical properties, including better water solubility and cell permeability, resulting in a nearly 10-fold lower IC50 value for inhibiting cancer cell growth compared to this compound. It has also demonstrated greater potency in inhibiting tumor growth in xenograft mouse models.
Q4: What are the known cellular effects of this compound treatment in cancer cells?
A4: this compound treatment has been shown to induce several anti-cancer effects, including:
-
Cell Cycle Arrest: It causes an accumulation of cells in the G1 phase.
-
Autophagy: It can induce autophagic cell death in some cancer cell lines, such as PC3 prostate cancer cells.
-
Apoptosis: In certain contexts, Icmt inhibition by this compound can lead to apoptosis.
-
Ras Mislocalization: It leads to the mislocalization of Ras proteins from the plasma membrane.
Q5: Has this compound shown efficacy in combination with other anti-cancer agents?
A5: Yes, this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of paclitaxel (B517696) and doxorubicin (B1662922) in cervical cancer models. It has also been investigated in combination with PARP inhibitors in breast cancer cells, where it creates a "BRCA-like" state, sensitizing the cells to PARP inhibition. Additionally, it has shown synergistic effects with the Bcr-Abl tyrosine kinase inhibitor imatinib (B729) in chronic myeloid leukemia cell lines, including some resistant strains.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no tumor growth inhibition | Poor Bioavailability: Due to low solubility, the compound may not be reaching the target tissue at sufficient concentrations. | 1. Optimize Formulation: Use a suitable vehicle to improve solubility. A commonly used vehicle is a mixture of ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG400), and 5% dextrose. Other strategies for poorly soluble drugs include using co-solvents (e.g., DMSO), cyclodextrins, or lipid-based formulations. 2. Increase Dose: If no toxicity is observed, consider a dose-escalation study. Doses up to 200 mg/kg have been used in mice. 3. Alternative Analog: Consider using the more soluble and potent analog, compound 8.12. |
| Insufficient Dosing Frequency: The compound may have a short half-life, leading to periods of sub-therapeutic concentrations between doses. | 1. More Frequent Dosing: Increase the frequency of administration (e.g., from every other day to daily), if tolerated. 2. Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the half-life of this compound in your model system to optimize the dosing schedule. A method for quantifying this compound in mouse plasma has been published. | |
| Model Resistance: The specific cancer cell line or tumor model may be resistant to Icmt inhibition. | 1. Confirm Target Expression: Ensure that the target, Icmt, is expressed in your cell line or tumor model. 2. Investigate Downstream Pathways: Some models may have bypass signaling pathways that circumvent the effects of Ras inhibition. For example, a lack of efficacy was noted in a Kras-G12D driven pancreatic cancer model. 3. Combination Therapy: Explore combination therapies to target parallel survival pathways. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Vehicle Toxicity: The formulation vehicle, especially at high concentrations of solvents like DMSO, can cause toxicity. | 1. Reduce Solvent Concentration: Keep the final concentration of organic solvents in the injected formulation to a minimum. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. |
| Dose Too High: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model. | 1. Dose De-escalation: Reduce the dose and monitor for signs of toxicity. 2. MTD Study: If not already done, perform a maximum tolerated dose study to determine a safe and effective dose range. This compound has been reported to be well-tolerated up to 300 mg/kg in some studies. | |
| Variability in Tumor Response | Inconsistent Formulation: The compound may not be fully and consistently solubilized in the vehicle, leading to variable dosing. | 1. Ensure Complete Solubilization: Use methods like vortexing and sonication to ensure the compound is fully dissolved before each administration. 2. Fresh Preparations: Prepare the formulation fresh for each set of injections to avoid precipitation over time. |
| Inconsistent Administration: Variability in the injection technique (e.g., intraperitoneal vs. subcutaneous leakage) can affect drug absorption. | 1. Proper Training: Ensure personnel are properly trained in the administration technique being used. 2. Consistent Route: Use a consistent and appropriate route of administration for all animals in the study. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Dose and Schedule | Administration Route | Key Findings |
| SCID Mice | PC3 (Prostate) | 100 mg/kg or 200 mg/kg, every 48h for 28 days | Intraperitoneal (i.p.) | Significantly impacted tumor growth; induced G1 phase accumulation and cell death. |
| SCID Mice | SiHa (Cervical) | 20 mg/kg, 3 times/week for 2 weeks | Intraperitoneal (i.p.) | Moderate inhibition of tumor growth as a single agent. |
| Mice | HepG2 (Liver) | 75 mg/kg | Intraperitoneal (i.p.) | Attenuated tumor growth, but was less effective than 30 mg/kg of compound 8.12. |
| SCID Mice | MiaPaCa2 (Pancreatic) | 150 mg/kg, every other day | Intraperitoneal (i.p.) | Responsive to treatment, leading to tumor growth inhibition. |
Table 2: In Vivo Combination Therapy with this compound
| Combination Agent | Animal Model | Cancer Cell Line | This compound Dose and Schedule | Key Findings |
| Paclitaxel or Doxorubicin | SCID Mice | SiHa (Cervical) | 20 mg/kg, 3 times/week for 2 weeks | Significantly greater efficacy in inhibiting tumor growth compared to this compound alone. |
| Imatinib | - | CML cell lines (K562, Bafp210, LAMA84) | - | Synergistic in inducing apoptosis, even in imatinib-resistant cells. |
| Niraparib (PARP inhibitor) | - | Breast cancer cells | - | In vivo tumor growth inhibition was consistent with creating a "BRCA-like" state, sensitizing tumors to PARP inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation for intraperitoneal injection, adapted from published studies.
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
5% Dextrose solution (sterile)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile, light-protected container.
-
Initial Solubilization: Add ethanol to the this compound powder to begin the solubilization process. The ratio of the final vehicle components is typically 1:6:3 (ethanol:PEG400:5% dextrose).
-
Vortexing: Vortex the mixture vigorously until the this compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.
-
Adding Co-solvents: Add the PEG400 to the solution and vortex thoroughly to ensure a homogenous mixture.
-
Final Dilution: Add the 5% dextrose solution to bring the formulation to the final desired volume and concentration. Vortex again to ensure complete mixing.
-
Storage and Use: Prepare the formulation fresh before each use. If temporary storage is necessary, protect from light and store at 4°C. Before administration, visually inspect the solution for any signs of precipitation.
Protocol 2: Xenograft Mouse Model for Efficacy Studies
This protocol provides a general workflow for establishing a subcutaneous xenograft model and evaluating the efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Culture medium and reagents (e.g., PBS, trypsin)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia as required by institutional guidelines
-
Prepared this compound formulation and vehicle control
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a small volume of sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count and adjust the concentration to the desired number of cells per injection volume (typically 1-10 million cells in 100-200 µL). Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health throughout the study.
-
-
Treatment Administration:
-
Administer the prepared this compound formulation or vehicle control to the respective groups according to the planned dose and schedule (e.g., intraperitoneal injection every other day).
-
-
Study Endpoint and Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach the maximum size allowed by institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Visualizations
Caption: this compound inhibits Icmt, blocking the final methylation step of CaaX protein processing.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
Caption: A logical decision tree for troubleshooting suboptimal in vivo results with this compound.
References
Cysmethynil buffered by serum in cell culture
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Cysmethynil in cell culture experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound, with a particular focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt), with a reported IC50 of 2.4 μM in in vitro assays.[1][2] Icmt is responsible for the final step in the post-translational modification of proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases.[3][4] By inhibiting Icmt, this compound prevents the methylation of these proteins, which is crucial for their proper localization to the cell membrane and subsequent signaling.[2] This disruption of Ras signaling leads to cell cycle arrest in the G1 phase, induction of autophagy, and ultimately apoptosis in cancer cells.
Q2: We are observing a significant decrease in the potency (higher IC50) of this compound when we use standard cell culture medium containing Fetal Bovine Serum (FBS). Why is this happening?
A2: This is an expected observation. This compound's activity is known to be "buffered" by serum. This is due to the binding of the compound to serum proteins, particularly albumin. This protein binding sequesters this compound, reducing the free concentration of the inhibitor available to enter the cells and interact with its target, Icmt. Consequently, a higher total concentration of this compound is required to achieve the same biological effect in the presence of serum, leading to a higher apparent IC50 value. It has been noted that this compound's effective concentration can be 5- to 10-fold lower in low serum conditions (e.g., 1% FBS) compared to higher serum conditions (e.g., 8-10% FBS).
Q3: What are the known cellular effects of Icmt inhibition by this compound?
A3: Inhibition of Icmt by this compound leads to several key cellular effects, including:
-
Mislocalization of Ras proteins: Ras proteins are no longer correctly localized to the plasma membrane.
-
Cell cycle arrest: Cells tend to accumulate in the G1 phase of the cell cycle.
-
Induction of autophagy and apoptosis: this compound treatment can trigger these forms of programmed cell death.
-
Inhibition of downstream signaling: A reduction in the phosphorylation of proteins in the MAPK and PI3K/Akt signaling pathways is observed.
-
Inhibition of anchorage-independent growth: this compound can block the ability of cancer cells to form colonies in soft agar.
Q4: What is the recommended storage procedure for this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in an appropriate solvent like DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no this compound activity in cell-based assays. | 1. Serum Inhibition: High concentrations of serum (e.g., 10% FBS) in the culture medium are binding to this compound and reducing its effective concentration. 2. Compound Precipitation: this compound has low aqueous solubility and may be precipitating out of the culture medium, especially at higher concentrations. 3. Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to Icmt inhibition. | 1. Perform a dose-response experiment with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to determine the optimal serum level for your experiment. Alternatively, if your cells can tolerate it, conduct the experiment in low-serum or serum-free media. 2. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions from a stock solution for each experiment. 3. Verify the expression of Icmt in your cell line. Use a positive control cell line known to be sensitive to this compound. |
| High variability between replicate wells. | 1. Inconsistent Plating: Uneven cell seeding density across the plate. 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. 3. Incomplete Solubilization: this compound may not be fully dissolved in the media. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity. 3. After diluting the this compound stock into the culture medium, vortex or pipette thoroughly to ensure complete mixing. |
| High background in cell viability assays (e.g., MTT). | 1. Media Contamination: Bacterial or yeast contamination can metabolize the MTT reagent. 2. High Cell Density: Too many cells per well can lead to absorbance readings outside the linear range of the assay. | 1. Visually inspect cultures for any signs of contamination. Use sterile techniques and check media before use. 2. Optimize cell seeding density for your specific cell line and assay duration to ensure they are in the logarithmic growth phase at the time of the assay. |
Data Presentation
The following table provides an illustrative example of the expected shift in this compound's IC50 value in a cancer cell line when cultured in the presence of different concentrations of Fetal Bovine Serum (FBS). These values are hypothetical and based on the reported 5- to 10-fold decrease in potency in high serum conditions. Researchers should determine the precise IC50 values for their specific experimental system.
| FBS Concentration (%) | Illustrative IC50 (µM) | Fold Change vs. 0.5% FBS |
| 0.5 | 3 | 1.0 |
| 2.5 | 9 | 3.0 |
| 5.0 | 18 | 6.0 |
| 10.0 | 30 | 10.0 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cysmethynil Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic challenges of Cysmethynil.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: this compound, a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), presents several significant pharmacokinetic challenges that have hindered its clinical development.[1][2] The main issues are:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which complicates formulation for both in vitro and in vivo studies and limits its bioavailability.[1][2][3]
-
High Lipophilicity: Its high lipophilicity (LogD 7.4 = 6.9) contributes to its poor solubility and can lead to non-specific binding and unfavorable distribution characteristics.
-
Affinity for Plasma Proteins: this compound exhibits a high affinity for plasma proteins, which can reduce the concentration of the free, active drug in circulation.
-
Structural Flexibility: The molecule has a high number of rotatable bonds (n=10), which can impact its binding affinity and specificity.
These properties collectively make it a challenging compound for clinical translation.
Q2: How does this compound exert its anti-cancer effects?
A2: this compound inhibits Icmt, the enzyme responsible for the final step of post-translational modification of prenylated proteins, including the Ras family of GTPases. This inhibition leads to:
-
Mislocalization of Ras: By preventing the carboxylmethylation of Ras proteins, this compound causes them to mislocalize from the plasma membrane, which is crucial for their signaling function.
-
Impaired Downstream Signaling: Consequently, signaling pathways downstream of Ras, such as the MAPK and Akt pathways, are impaired.
-
Induction of Autophagy and Apoptosis: Treatment with this compound has been shown to induce autophagy and subsequent apoptotic cell death in cancer cells.
-
Cell Cycle Arrest: The compound can cause an accumulation of cells in the G1 phase of the cell cycle.
Q3: Are there any analogs of this compound with improved pharmacokinetic properties?
A3: Yes, researchers have developed derivatives of this compound to overcome its poor physicochemical properties. One notable example is compound 8.12 , an amino-derivative. This compound has demonstrated:
-
Superior Physical Properties: Improved aqueous solubility compared to this compound.
-
Marked Improvement in Efficacy: Greater potency in inhibiting tumor growth in xenograft mouse models.
-
Favorable Pharmacokinetic Profile: While it has a shorter half-life requiring more frequent dosing, it can be administered in vivo with realistic dosing regimens without significant toxicity.
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous buffers for in vitro assays.
-
Problem: Difficulty in achieving the desired concentration of this compound in cell culture media or assay buffers, leading to precipitation and inaccurate results.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol.
-
Final Dilution: When preparing the final working concentration, dilute the stock solution into the aqueous buffer with vigorous vortexing or sonication. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or vehicles, such as PEG 400, though their effects on the experimental system should be validated.
-
Alternative Formulation: For in vivo studies, a vehicle consisting of ethanol, PEG 400, and 5% dextrose has been used.
-
Issue 2: Inconsistent results in in vivo efficacy studies.
-
Problem: High variability in tumor growth inhibition or other efficacy endpoints in animal models.
-
Potential Causes and Solutions:
-
Poor Bioavailability: Due to its low solubility, oral administration of this compound is likely to result in poor and variable absorption. Intraperitoneal (i.p.) injection is a commonly reported route of administration to bypass first-pass metabolism and improve systemic exposure.
-
Dosing Regimen: The dosing frequency and concentration are critical. For this compound, doses ranging from 20 mg/kg to 200 mg/kg administered via i.p. injection have been reported in mice. The dosing schedule may need to be optimized for the specific animal model and tumor type.
-
Formulation Issues: Ensure the drug is fully dissolved and stable in the vehicle prior to administration. Any precipitation will lead to inaccurate dosing.
-
Pharmacokinetic Monitoring: If feasible, perform preliminary pharmacokinetic studies to determine the plasma concentration and half-life of this compound in the animal model. A validated HPLC method for quantifying this compound in mouse plasma has been developed.
-
Issue 3: Off-target effects observed in cellular assays.
-
Problem: Cellular phenotypes are observed that may not be directly attributable to Icmt inhibition.
-
Solutions:
-
Use of Control Cells: The most rigorous control is to use Icmt-knockout (Icmt-/-) cells. These cells should be resistant to the effects of this compound, confirming its on-target activity.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should exhibit a clear dose-dependent relationship. The IC50 for Icmt inhibition is approximately 2.4 μM.
-
Rescue Experiments: In Icmt-/- cells, reintroducing the human ICMT gene should restore sensitivity to this compound, providing strong evidence for its mechanism of action.
-
Monitor Known Downstream Effects: Assess specific markers of Icmt inhibition, such as the accumulation of pre-lamin A and the mislocalization of Ras from the plasma membrane.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Compound 8.12
| Compound | Target | IC50 (μM) | Cell Line | Assay |
| This compound | Icmt | 2.4 | - | Enzyme Inhibition Assay |
| This compound | Cell Viability | 16.8 - 23.3 | Various | Cell Proliferation Assay |
| Compound 8.12 | Cell Viability | Not specified, but more potent than this compound | PC3, HepG2 | Cell Proliferation Assay |
Data compiled from multiple sources.
Table 2: Physicochemical Properties of this compound and Compound 8.12
| Property | This compound | Compound 8.12 |
| Aqueous Solubility | Low | Improved |
| Lipophilicity (LogD 7.4) | 6.9 | Lower |
| Number of Rotatable Bonds | 10 | Not specified |
| Plasma Protein Affinity | High | Not specified |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) and Efficacy Study
-
Animal Model: Utilize an appropriate xenograft mouse model (e.g., HepG2 cells in Balb/c mice).
-
Drug Formulation:
-
Prepare this compound or its analog (e.g., compound 8.12) in a vehicle such as ethanol, PEG 400, and 5% dextrose (in a 1:6:3 ratio).
-
Prepare a vehicle-only control.
-
-
MTD Determination:
-
Administer increasing doses of the compound (e.g., for this compound, up to 300 mg/kg; for compound 8.12, up to 50 mg/kg) via intraperitoneal injection to small groups of mice.
-
Monitor the animals for signs of toxicity and morbidity over a defined period (e.g., 24-48 hours). The MTD is the highest dose that does not cause significant adverse effects.
-
-
Efficacy Study:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the compound at a dose at or below the MTD according to a defined schedule (e.g., three times a week for two weeks).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for markers of autophagy).
-
Protocol 2: Ras Localization Assay
-
Cell Line and Transfection: Use a suitable cell line (e.g., PC3 prostate cancer cells) and transfect them with a plasmid expressing a fluorescently tagged Ras protein (e.g., CFP-Hras).
-
Drug Treatment: Treat the transfected cells with the desired concentration of this compound, compound 8.12, or a DMSO vehicle control for a specified period.
-
Microscopy:
-
Fix the cells with paraformaldehyde.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
In control-treated cells, the fluorescent Ras protein should be localized primarily at the plasma membrane.
-
In cells treated with an effective Icmt inhibitor, a significant portion of the fluorescent Ras protein will be mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.
-
Visualizations
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Head-to-Head Battle of Icmt Inhibitors: Cysmethynil vs. Compound 8.12
In the landscape of targeted cancer therapy, the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling target. Its inhibition disrupts the post-translational modification of key signaling proteins, including the notorious Ras family, thereby impeding cancer cell growth and survival. This guide provides a detailed comparison of two notable Icmt inhibitors: the prototypical compound Cysmethynil and its advanced analog, compound 8.12.
Executive Summary
Compound 8.12, an amino-derivative of this compound, demonstrates significantly improved pharmacological properties, including greater potency and in vivo efficacy.[1] Experimental data reveals that compound 8.12 exhibits nearly a 10-fold lower IC50 value in cancer cell lines compared to its parent compound, this compound.[1] This enhanced performance, coupled with superior physical properties like increased aqueous solubility, positions compound 8.12 as a more promising candidate for further preclinical and clinical development.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data comparing the performance of this compound and compound 8.12.
| Parameter | This compound | Compound 8.12 | Cell Line(s) | Key Findings |
| Enzymatic Inhibition (IC50) | 2.4 µM[2][3] | Not explicitly found, but implied to be more potent | In vitro Icmt inhibition assay | This compound is a direct inhibitor of the Icmt enzyme. |
| Cell Viability (IC50) | ~20-30 µM (Dose & time-dependent) | ~2.5 µM | PC3 (Prostate Cancer) | Compound 8.12 is approximately 10-fold more potent in reducing cell viability. |
| 19.3 µM | ~2.0 µM | HepG2 (Hepatocellular Carcinoma) | Compound 8.12 demonstrates significantly greater potency. | |
| Anchorage-Independent Growth | Inhibition observed at 10-20 µM | Abolished at 0.8 µM (HepG2) and 1.6 µM (PC3) | HepG2, PC3 | Compound 8.12 is substantially more effective at lower concentrations. |
| In Vivo Tumor Growth Inhibition | Effective, but at higher doses | More potent than this compound at lower doses | HepG2 xenograft model | Compound 8.12 shows superior in vivo efficacy. |
Mechanism of Action: Targeting the Final Step of Prenylation
Both this compound and compound 8.12 target Icmt, the enzyme responsible for the final methylation step in the post-translational modification of CaaX proteins. This process is crucial for the proper membrane localization and function of numerous signaling proteins, including Ras GTPases. By inhibiting Icmt, these compounds lead to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream signaling pathways that drive cell proliferation and survival.
Caption: Icmt Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Icmt Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on Icmt enzyme activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant Icmt enzyme, a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and varying concentrations of the test inhibitor (this compound or compound 8.12).
-
Reaction Initiation: The reaction is initiated by the addition of radiolabeled S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.
-
Quantification: The methylated product is extracted, and the incorporated radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of Icmt inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity and, consequently, the viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., PC3, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or compound 8.12 for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle-treated control to calculate the percentage of cell viability, from which the IC50 value is derived.
Caption: Experimental Workflow for Cell Viability Assay.
Anchorage-Independent Growth (Soft Agar) Assay
This assay evaluates the ability of the inhibitors to suppress the hallmark cancerous trait of anchorage-independent growth.
-
Base Layer Preparation: A base layer of agar (B569324) is prepared in a culture dish.
-
Cell Suspension: Cancer cells are suspended in a top layer of lower-concentration agar containing either the Icmt inhibitor or a vehicle control.
-
Plating: The cell-containing agar is plated on top of the base layer.
-
Incubation: The plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.
-
Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the inhibitor on anchorage-independent growth.
In Vivo Xenograft Tumor Model
This preclinical model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with this compound, compound 8.12, or a vehicle control, typically via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: The tumor growth curves for the different treatment groups are compared to evaluate the in vivo efficacy of the inhibitors.
Conclusion
The comparative analysis clearly indicates that compound 8.12 represents a significant advancement over this compound as an Icmt inhibitor. Its superior potency in both in vitro and in vivo models, combined with improved physicochemical properties, makes it a more compelling candidate for translation into clinical settings. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of Icmt inhibitors in the fight against cancer.
References
A Head-to-Head Comparison: Cysmethynil and its Water-Soluble Analog, Compound 8.12, in Targeting Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
For researchers, scientists, and drug development professionals, the inhibition of isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling therapeutic strategy, particularly for cancers driven by aberrant Ras signaling. This guide provides a detailed comparative analysis of the prototypical Icmt inhibitor, Cysmethynil, and its advanced, water-soluble analog, Compound 8.12.
This compound, a potent inhibitor of Icmt, has demonstrated significant anti-tumor activity by disrupting the final step in the post-translational modification of CaaX proteins, including the Ras family of GTPases.[1][2][3] This inhibition leads to the mislocalization of Ras from the plasma membrane, thereby attenuating downstream oncogenic signaling pathways and inducing cell cycle arrest, autophagy, and apoptosis in cancer cells.[4][5] However, the clinical development of this compound has been hampered by its poor physicochemical properties, most notably its low aqueous solubility. To address this limitation, a novel amino-derivative, Compound 8.12, was developed, exhibiting superior water solubility and enhanced pharmacological properties.
This guide presents a comprehensive comparison of the performance of this compound and Compound 8.12, supported by experimental data, to inform researchers in their pursuit of novel cancer therapeutics.
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing the in vitro efficacy, cell growth inhibition, and physicochemical properties of this compound and its water-soluble analog, Compound 8.12.
Table 1: In Vitro Icmt Inhibition
| Compound | IC50 (µM) | Assay Condition |
| This compound | 2.4 | In vitro Icmt inhibition assay with recombinant enzyme |
| Compound 8.12 | >10-fold more potent than this compound | In vitro Icmt inhibition assay with recombinant enzyme |
Table 2: Cancer Cell Growth Inhibition (IC50, µM)
| Compound | HepG2 (Liver Cancer) | PC3 (Prostate Cancer) |
| This compound | ~19.3 | ~23.3 |
| Compound 8.12 | ~1.6 | ~2.4 |
Table 3: Physicochemical and In Vivo Performance
| Parameter | This compound | Compound 8.12 |
| Aqueous Solubility | Poor (0.005429 mg/L) | Superior physical properties, including improved aqueous solubility |
| Cell Permeability | High lipophilicity | Better cell permeability |
| In Vivo Efficacy | Moderate inhibition of tumor growth as a single agent | Greater potency in inhibiting tumor growth in a xenograft mouse model compared to this compound |
Signaling Pathways and Experimental Workflows
The inhibition of Icmt by this compound and its analogs sets off a cascade of cellular events, primarily by disrupting the function of Ras proteins. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating Icmt inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Icmt Inhibition Assay (In Vitro)
This radiometric assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the Icmt enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant Icmt enzyme, and the test inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding a prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine) and radiolabeled S-adenosyl-L-methionine ([³H]-SAM).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid.
-
Quantification: Extract the methylated product and quantify the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Icmt inhibitor or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of transformed cells to grow independently of a solid surface, a hallmark of cancer.
-
Base Agar (B569324) Layer: Prepare a base layer of agar in a culture dish and allow it to solidify.
-
Cell Suspension in Agar: Suspend cancer cells in a low-concentration top layer of agar containing the Icmt inhibitor or a vehicle control.
-
Plating: Plate the cell-containing agar on top of the base layer.
-
Incubation: Incubate the plates for several weeks, periodically adding culture medium containing the inhibitor to the top of the agar.
-
Colony Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count the number of colonies to assess the effect of the inhibitor on anchorage-independent growth.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and utilizing a xenograft tumor model to evaluate the in vivo efficacy of Icmt inhibitors.
-
Cell Preparation: Harvest cancer cells from culture, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 3.0 x 10⁶ cells per injection).
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50–60 mm³).
-
Treatment Administration: Administer the Icmt inhibitor (e.g., this compound or Compound 8.12) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and mouse body weight regularly throughout the study. At the end of the study, excise the tumors for further analysis (e.g., immunoblotting for autophagy markers).
Conclusion
The development of water-soluble analogs of this compound, such as Compound 8.12, represents a significant advancement in the pursuit of clinically viable Icmt inhibitors. The comparative data clearly demonstrate that Compound 8.12 offers substantial advantages over this compound in terms of improved physicochemical properties and enhanced in vitro and in vivo efficacy. These findings underscore the potential of Compound 8.12 as a promising candidate for further preclinical and clinical development for the treatment of Ras-driven and other cancers that are dependent on CaaX protein processing. The continued exploration of Icmt inhibitors holds considerable promise for the development of novel and effective cancer therapies.
References
Cysmethynil and Dxorubicin Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cysmethynil and Doxorubicin combination therapy with their respective monotherapies. The following sections detail the synergistic effects, underlying mechanisms of action, and relevant experimental data available to date.
The combination of this compound, an isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, and Doxorubicin, a well-established anthracycline chemotherapeutic, has demonstrated a synergistic effect in preclinical models, suggesting a promising avenue for cancer treatment. This guide synthesizes the available data to provide a comprehensive overview for further research and development.
Comparative Efficacy: Monotherapy vs. Combination Therapy
While comprehensive quantitative data from peer-reviewed literature on the direct combination of this compound and Doxorubicin is limited, preclinical evidence points towards a significant enhancement of anti-tumor activity when used together.
A key in-vivo study utilizing a cervical cancer xenograft model in SCID mice demonstrated that the combination of this compound and Doxorubicin resulted in a more pronounced decrease in tumor size compared to either agent alone.[1] This suggests a synergistic interaction that overcomes some of the limitations of monotherapy.
Table 1: Summary of In-Vivo Efficacy in a Cervical Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Observed Outcome |
| This compound | 20 mg/kg, intraperitoneal injection, 3 times/week for 2 weeks | Moderate inhibition of tumor growth |
| Doxorubicin | Not specified | Moderate inhibition of tumor growth |
| This compound + Doxorubicin | 20 mg/kg this compound, Doxorubicin dose not specified, intraperitoneal injection, 3 times/week for 2 weeks | Significantly greater efficacy in inhibiting tumor growth compared to single agents |
Data synthesized from a preclinical study description. Specific tumor volume measurements and statistical analysis are not publicly available.[1]
Mechanisms of Action and Synergistic Interaction
The enhanced efficacy of the combination therapy is believed to stem from the distinct but complementary mechanisms of action of each drug, targeting multiple critical pathways in cancer cell proliferation and survival.
This compound: Targeting Ras Signaling and Inducing Autophagy
This compound is a potent inhibitor of Icmt, an enzyme crucial for the post-translational modification of Ras and other small GTPases.[1] By inhibiting Icmt, this compound disrupts the proper localization and function of Ras proteins, which are key drivers of oncogenic signaling. This leads to the inhibition of downstream pathways, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, ultimately resulting in cell cycle arrest in the G1 phase and the induction of autophagy.[1]
Doxorubicin: DNA Damage and Apoptosis Induction
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[2] This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor pathway and the MAPK signaling pathway, ultimately culminating in apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), further contributing to cellular stress and cell death.
Hypothesized Synergistic Mechanism
The synergy between this compound and Doxorubicin likely arises from a multi-pronged attack on cancer cells. This compound's inhibition of the pro-survival Ras signaling pathway may sensitize cancer cells to the DNA-damaging effects of Doxorubicin. By arresting cells in the G1 phase, this compound may also enhance the efficacy of Doxorubicin, which is known to be more effective against actively dividing cells. Furthermore, the induction of autophagy by this compound, coupled with the apoptotic pressure from Doxorubicin, may create a cellular environment where survival is untenable.
Experimental Protocols
While a specific, detailed protocol for a this compound and Doxorubicin combination study is not publicly available, the following are generalized methodologies for key experiments that would be essential for a thorough investigation.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cancer cells (e.g., SiHa cervical cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, Doxorubicin alone, and in combination at various fixed ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, Doxorubicin, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In-Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 SiHa cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: Vehicle control, this compound alone (e.g., 20 mg/kg), Doxorubicin alone, and the combination of this compound and Doxorubicin.
-
Drug Administration: Administer the treatments via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times a week for two weeks).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed synergistic mechanism of this compound and Doxorubicin.
Caption: Experimental workflow for evaluating this compound and Doxorubicin synergy.
Conclusion and Future Directions
The combination of this compound and Doxorubicin presents a compelling strategy for enhancing anti-cancer efficacy. The available evidence, although limited, strongly suggests a synergistic interaction that warrants further investigation. Future studies should focus on generating robust quantitative data, including in-vitro IC50 values across a panel of cancer cell lines and detailed in-vivo studies with comprehensive tumor growth inhibition and survival analysis. Elucidating the precise molecular pathways affected by the combination therapy will be crucial for optimizing treatment strategies and identifying potential biomarkers for patient selection. The detailed experimental protocols provided in this guide offer a framework for conducting such essential research.
References
A Comparative Guide to the Synergistic Antitumor Efficacy of Gefitinib in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor efficacy of gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when used in combination with platinum-based chemotherapy versus its efficacy as a monotherapy. This comparison is supported by experimental data from preclinical and clinical studies, detailing the synergistic interactions, underlying signaling pathways, and relevant experimental protocols.
Introduction
Gefitinib is a targeted therapy that has shown significant efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] However, the development of acquired resistance and the limited efficacy in patients with wild-type EGFR have necessitated the exploration of combination therapies to enhance its antitumor effects.[3][4] Combining gefitinib with conventional chemotherapy agents, such as pemetrexed (B1662193) and carboplatin, is one such strategy that has been investigated to improve patient outcomes.[5] This guide evaluates the synergistic potential of this combination compared to gefitinib monotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the efficacy of gefitinib monotherapy with gefitinib in combination with chemotherapy.
Table 1: In Vitro Synergistic Effects of Gefitinib and Chemotherapy
| Cell Line | Treatment | IC50 / Effect | Reference |
| Hcc827 (EGFR mutant) | Gefitinib | - | |
| Paclitaxel followed by Gefitinib | CI < 1 (Synergism) | ||
| PC-9 (EGFR mutant) | Gefitinib | - | |
| Paclitaxel followed by Gefitinib | CI < 1 (Synergism) | ||
| A549 (EGFR wild-type) | Gefitinib + Cinobufotalin | Lower IC50 than Gefitinib alone |
*CI = Combination Index. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy
| Model | Treatment | Tumor Growth Inhibition | Reference |
| NSCLC Xenograft | Gefitinib + Genistein (B1671435) | Significantly more tumor growth inhibition than either agent alone | |
| NSCLC Xenograft | Gefitinib + S-1 | Synergistic antitumor effect | |
| NSCLC Xenograft | Gefitinib + Aloe-Emodin | Notable growth suppression compared to gefitinib alone | |
| NSCLC Xenograft | Gefitinib + Pemetrexed/Carboplatin | Improved progression-free survival and overall survival compared to gefitinib alone |
Table 3: Clinical Trial Outcomes in Advanced NSCLC with EGFR Mutations
| Parameter | Gefitinib Monotherapy | Gefitinib + Pemetrexed/Carboplatin | Reference |
| Overall Response Rate (ORR) | 65.9% | 82.5% | |
| Median Progression-Free Survival (PFS) | - | Significantly longer | |
| 5-Year Progression-Free Survival | 1.71% | 6.67% | |
| Median Overall Survival (OS) | 17.6 months | 27.5 months | |
| 5-Year Overall Survival | 4.42% | 13.04% |
Signaling Pathways
The synergistic effect of combining gefitinib with chemotherapy can be attributed to the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Gefitinib primarily inhibits the EGFR signaling cascade, which includes the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell survival and proliferation. By blocking EGFR, gefitinib can induce apoptosis in cancer cells that are dependent on this signaling.
Chemotherapeutic agents, on the other hand, induce DNA damage and cell cycle arrest, leading to apoptosis through different mechanisms. The combination of gefitinib and chemotherapy can lead to a more potent antitumor effect by targeting cancer cells through multiple, complementary pathways. For instance, some chemotherapeutic agents can induce EGFR phosphorylation, potentially sensitizing the cells to subsequent gefitinib treatment. The combined action can lead to enhanced inhibition of downstream survival signals and a more robust induction of apoptosis.
References
- 1. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of chemotherapy and gefitinib as first-line treatment for patients with advanced lung adenocarcinoma and sensitive EGFR mutations: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysmethynil vs other Icmt inhibitors in cancer research
A Comparative Guide to Icmt Inhibitors in Cancer Research: Cysmethynil and Its Analogs
Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling therapeutic target in oncology due to its critical role in the post-translational modification of Ras proteins, which are frequently mutated in various cancers. Inhibition of Icmt disrupts the proper localization and function of Ras, thereby impeding downstream oncogenic signaling pathways. This guide provides a detailed comparison of the prototypical Icmt inhibitor, this compound, with its more recently developed and potent analogs, compound 8.12 and UCM-1336.
Mechanism of Action of Icmt Inhibitors
Icmt catalyzes the final step in the processing of CaaX proteins, including the Ras family of small GTPases. This process, known as carboxylmethylation, is essential for the proper subcellular localization of these proteins to the plasma membrane, a prerequisite for their signaling activity. By inhibiting Icmt, these small molecules prevent the methylation of the C-terminal prenylcysteine, leading to the mislocalization of Ras from the plasma membrane to intracellular compartments like the Golgi apparatus and the cytoplasm. This sequestration of Ras abrogates its ability to engage with downstream effectors, ultimately leading to the suppression of pro-proliferative and anti-apoptotic signaling pathways, such as the MAPK/ERK pathway.[1] The consequences of Icmt inhibition in cancer cells are significant, including the induction of cell cycle arrest, autophagy, and apoptosis.[2][3]
Comparative Performance of Icmt Inhibitors
The development of Icmt inhibitors has progressed from the initial discovery of this compound to the generation of more potent and pharmacologically favorable compounds like 8.12 and UCM-1336.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies testing all three inhibitors under identical conditions are limited, available data indicate a clear progression in potency.
| Inhibitor | IC50 (µM) vs. Icmt | Cell Line / Assay Condition | Reference |
| This compound | 2.4 | In vitro Icmt inhibition assay | |
| Compound 8.12 | More potent than this compound | In vitro Icmt inhibition assay | |
| UCM-1336 | 2 | In vitro Icmt inhibition assay |
Compound 8.12, an analog of this compound, has been consistently reported to exhibit greater potency than its parent compound. UCM-1336 also demonstrates potent inhibition of Icmt.
Cellular Activity
The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines.
| Inhibitor | Effect on Cancer Cells | Cancer Type | Reference |
| This compound | Induces G1 phase cell cycle arrest and autophagic cell death. | Prostate cancer | |
| Compound 8.12 | Induces cell cycle arrest, autophagy, and cell death. | Prostate and Liver cancer | |
| UCM-1336 | Induces cell death. | Acute Myeloid Leukemia, Melanoma |
In Vivo Efficacy
Preclinical studies in animal models have provided evidence for the anti-tumor activity of these Icmt inhibitors.
| Inhibitor | In Vivo Model | Key Findings | Reference |
| This compound | Human tumor xenografts | Reduces tumor burden. | |
| Compound 8.12 | HepG2 xenograft mouse model | Inhibited tumor growth with greater potency than this compound. | |
| UCM-1336 | Acute myeloid leukemia cell line xenograft | Reduced bone marrow tumor burden and significantly prolonged survival. |
Notably, compound 8.12 not only showed superior efficacy to this compound in a xenograft model but also possesses improved physical properties, such as better aqueous solubility, making it a more promising candidate for clinical development.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of Icmt inhibitors. Below are summaries of key experimental protocols.
In Vitro Icmt Inhibition Assay
This assay directly measures the enzymatic activity of Icmt and the inhibitory potential of test compounds.
-
Enzyme Source : Recombinant human Icmt is expressed and purified.
-
Substrates : A farnesylated cysteine analog, such as N-acetyl-S-farnesyl-L-cysteine (AFC), is used as the methyl acceptor, and S-adenosyl-L-[methyl-3H]-methionine ([³H]SAM) serves as the methyl donor.
-
Reaction : The inhibitor at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrates.
-
Detection : The transfer of the radiolabeled methyl group from [³H]SAM to the isoprenylcysteine substrate is quantified, often using a vapor diffusion method followed by scintillation counting.
-
Data Analysis : The IC50 value is determined by plotting the percentage of Icmt inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Icmt inhibitors on cancer cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : Cells are treated with serial dilutions of the Icmt inhibitor or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Base Agar Layer : A layer of 0.5-0.7% agar in culture medium is poured into a culture dish and allowed to solidify.
-
Cell Suspension in Agar : Cancer cells are suspended in a lower concentration of agar (e.g., 0.3-0.4%) containing the Icmt inhibitor or vehicle.
-
Plating : The cell-containing agar is plated on top of the base layer.
-
Incubation : The plates are incubated for 2-3 weeks to allow for colony formation.
-
Staining and Quantification : Colonies are stained with a solution like crystal violet and counted.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Icmt inhibitors in a living organism.
-
Cell Implantation : Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The Icmt inhibitor is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint : The study is concluded when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised and weighed.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Visualizing the Impact of Icmt Inhibition
Diagrams illustrating the targeted signaling pathway and experimental workflows provide a clearer understanding of the research process.
Caption: The Ras signaling pathway and the point of intervention by Icmt inhibitors.
Caption: A general experimental workflow for the evaluation of Icmt inhibitors.
Conclusion
The landscape of Icmt inhibitors in cancer research has evolved from the foundational discovery of this compound to the development of more potent and drug-like molecules such as compound 8.12 and UCM-1336. The comparative data, although not always from direct head-to-head studies, strongly suggest that these newer analogs offer significant advantages in terms of in vitro potency and in vivo efficacy. The continued investigation of these and other novel Icmt inhibitors holds considerable promise for the development of new therapeutic strategies for Ras-driven cancers. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of these promising anti-cancer agents.
References
Validating the On-Target Effects of Cysmethynil Using Icmt-/- Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of Cysmethynil, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying molecular pathways and experimental workflows. This guide will assist researchers in designing and interpreting experiments aimed at confirming the specific molecular target of this compound and similar compounds.
Introduction
This compound is a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), an enzyme that catalyzes the final step in the post-translational modification of many signaling proteins, including the Ras superfamily of small GTPases.[1][2][3] This modification, a carboxylmethylation, is critical for the proper membrane localization and function of these proteins.[3][4] By inhibiting Icmt, this compound disrupts Ras signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Validating that the observed cellular effects of this compound are indeed due to its interaction with Icmt is a critical step in its development as a therapeutic agent. The use of cells genetically deficient in Icmt (Icmt-/-) provides a powerful tool for such validation.
Comparative Data: this compound vs. Other Icmt Inhibitors
The following table summarizes the inhibitory activity of this compound and other representative Icmt inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency.
| Inhibitor | Class | Icmt Inhibition IC50 (µM) | Cell Viability IC50 (µM) | Key Cellular Effects | Reference |
| This compound | Indole-based | 2.4 | 16.8 - 29.2 (cell line dependent) | Induces Ras mislocalization, G1 cell cycle arrest, and autophagy. | |
| Compound 8.12 | Indole-based (this compound analog) | Not explicitly stated, but improved efficacy over this compound | ~2.0 - 2.5 | Induces autophagy and cell death in an Icmt-dependent manner. | |
| UCM-13207 | Propanamide-based | 1.4 | >80% viability at 10 µM | Improves progeroid features in vitro and in vivo. |
On-Target Validation Using Icmt-/- Cells: Experimental Data
A cornerstone of validating this compound's on-target activity is the differential response observed between wild-type (Icmt+/+) and Icmt-knockout (Icmt-/-) cells.
| Cell Line | Treatment | Effect on Proliferation | Reference |
| Icmt+/+ (Wild-type) | This compound (15-30 µM) | Dose-dependent inhibition of cell growth. | |
| Icmt-/- (Knockout) | This compound (15-30 µM) | Largely unaffected cell growth. | |
| Icmt-/- /ICMT (Reconstituted) | This compound (15-30 µM) | Regained sensitivity to this compound-induced growth inhibition. |
Experimental Protocols
Cell Proliferation Assay (e.g., MTT Assay)
This assay quantifies the effect of an inhibitor on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed Icmt+/+, Icmt-/-, and Icmt-/-/ICMT cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the impact of Icmt inhibition on key signaling pathways.
-
Principle: Inhibition of Icmt is expected to disrupt Ras membrane localization, leading to decreased activation of downstream effector pathways like the MAPK (ERK) and PI3K (Akt) pathways.
-
Methodology:
-
Treat Icmt+/+ and Icmt-/- cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein quantification assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK and Akt, as well as an Icmt antibody and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
-
Cellular Ras Localization Assay
This assay visualizes the effect of Icmt inhibition on the subcellular localization of Ras proteins.
-
Principle: Proper carboxylmethylation by Icmt is required for the stable association of Ras proteins with the plasma membrane. Inhibition of Icmt leads to the mislocalization of Ras to other cellular compartments, such as the cytoplasm and Golgi apparatus.
-
Methodology:
-
Use a cell line that expresses a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
Treat the cells with this compound or a vehicle control at various concentrations for a specified duration.
-
Fix the cells and, if necessary, stain for specific cellular compartments (e.g., with a Golgi marker).
-
Visualize the subcellular localization of the GFP-tagged Ras using fluorescence microscopy.
-
Quantify the degree of Ras mislocalization from the plasma membrane using image analysis software.
-
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits Icmt, disrupting Ras maturation and downstream signaling.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound's on-target effects using Icmt-/- cells.
Comparison of Validation Methodologies
Caption: Comparison of methods for validating Icmt inhibitor on-target effects.
References
Combination of Cysmethynil and Niraparib: A Novel Strategy Targeting DNA Damage Repair in Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The combination of cysmethynil, an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), and niraparib (B1663559), a poly(ADP-ribose) polymerase (PARP) inhibitor, presents a promising therapeutic strategy for breast cancer. This guide provides a comprehensive comparison of the effects of this combination therapy, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this area.
Introduction: Rationale for Combination Therapy
This compound and niraparib target distinct but complementary pathways in cancer cells, leading to a synergistic anti-tumor effect.
This compound: This small molecule inhibitor targets Icmt, an enzyme crucial for the post-translational modification of various proteins, including members of the Ras superfamily.[1] Inhibition of Icmt by this compound disrupts the proper localization and function of these proteins, leading to the suppression of key oncogenic signaling pathways such as the MAPK pathway.[2] This interference with normal cellular signaling can induce cell cycle arrest and apoptosis in cancer cells.[1][3]
Niraparib: As a potent PARP inhibitor, niraparib plays a critical role in the DNA damage response (DDR).[4] PARP enzymes are essential for the repair of single-strand DNA breaks. By inhibiting PARP, niraparib leads to the accumulation of these single-strand breaks, which are subsequently converted into more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these double-strand breaks results in synthetic lethality and cell death.
The Synergy: Recent studies have revealed that the inhibition of Icmt by this compound can compromise the DNA damage repair machinery in breast cancer cells, creating a "BRCA-like" state of homologous recombination deficiency. This induced vulnerability makes the cancer cells highly susceptible to the cytotoxic effects of PARP inhibitors like niraparib. The combination of this compound and niraparib, therefore, results in a potent synergistic effect, leading to robust DNA damage and apoptosis in breast cancer cells.
Comparative Performance: In Vitro and In Vivo Data
Experimental data demonstrates the enhanced efficacy of the this compound and niraparib combination compared to monotherapy in breast cancer models.
In Vitro Efficacy
The combination of this compound and niraparib leads to a significant increase in markers of DNA damage and apoptosis in breast cancer cell lines.
| Treatment Group | p-γH2AX (DNA Damage Marker) | Cleaved Caspase-7 (Apoptosis Marker) | Reference |
| Control | Baseline | Baseline | |
| This compound | Increased | Increased | |
| Niraparib | Slightly Increased | Slightly Increased | |
| This compound + Niraparib | Robustly Increased | Robustly Increased |
Table 1: In Vitro effects of this compound and Niraparib on DNA Damage and Apoptosis Markers in Breast Cancer Cells.
In Vivo Efficacy
In xenograft models of breast cancer, the combination therapy demonstrates superior tumor growth inhibition and increased apoptosis within the tumor tissue.
| Treatment Group | Tumor Growth Inhibition | Apoptosis (TUNEL Assay) | Reference |
| Vehicle Control | - | Baseline | |
| This compound | Significant | Significantly Increased | |
| Niraparib | Minimal | No significant change | |
| This compound + Niraparib | Massive | Massively Increased |
Table 2: In Vivo effects of this compound and Niraparib on Tumor Growth and Apoptosis in a Breast Cancer Xenograft Model.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and Niraparib.
Experimental Workflow for In Vivo Study
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocols
Western Blotting for DNA Damage and Apoptosis Markers
Objective: To quantify the levels of p-γH2AX (a marker for DNA double-strand breaks) and cleaved caspase-7 (a marker for apoptosis) in breast cancer cells following treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate breast cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle control, this compound, niraparib, or the combination of this compound and niraparib at predetermined concentrations for 48 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-γH2AX, cleaved caspase-7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the this compound and niraparib combination in a mouse model of breast cancer.
Protocol:
-
Cell Implantation:
-
Harvest breast cancer cells (e.g., MDA-MB-231) during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound, Niraparib, and this compound + Niraparib.
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and dosage. For example:
-
This compound: Administered via intraperitoneal (i.p.) injection daily.
-
Niraparib: Administered via oral gavage daily.
-
-
The vehicle control group should receive the corresponding vehicle solutions.
-
-
Tumor Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histological analysis (e.g., TUNEL assay).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect and quantify apoptosis (programmed cell death) in tumor tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Permeabilization:
-
Incubate the slides with Proteinase K solution (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature to retrieve the antigenic sites.
-
Wash the slides with PBS.
-
-
TUNEL Reaction:
-
Incubate the slides with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., fluorescein-dUTP) in a humidified chamber for 1 hour at 37°C. This step labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Detection:
-
If using a fluorescent label, wash the slides and counterstain the nuclei with a DNA stain such as DAPI.
-
If using a biotin-labeled nucleotide, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to visualize the apoptotic cells.
-
-
Microscopy and Quantification:
-
Image the slides using a fluorescence or bright-field microscope.
-
Quantify the percentage of TUNEL-positive cells by counting the number of stained cells relative to the total number of cells in several high-power fields per slide.
-
Conclusion and Future Directions
The combination of this compound and niraparib represents a promising synthetic lethality approach for the treatment of breast cancer. The preclinical data strongly supports the synergistic anti-tumor activity of this combination, driven by the this compound-induced impairment of DNA damage repair, which sensitizes cancer cells to PARP inhibition by niraparib.
Future research should focus on:
-
Optimizing the dosing and scheduling of this combination in further preclinical models.
-
Identifying biomarkers that can predict which patient populations are most likely to respond to this therapy.
-
Evaluating the long-term efficacy and potential resistance mechanisms.
-
Initiating clinical trials to assess the safety and efficacy of this combination in breast cancer patients.
This guide provides a foundational resource for researchers and clinicians interested in exploring the therapeutic potential of co-targeting Icmt and PARP in breast cancer. The provided data, pathways, and protocols are intended to facilitate the design and execution of further studies in this promising area of oncology research.
References
A Comparative Efficacy Analysis of Cysmethynil and Salirasib in Ras-Driven Cancers
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of effective therapies for Ras-driven cancers, two compounds, Cysmethynil and salirasib (B1681403), have emerged as notable inhibitors of Ras signaling, albeit through different mechanisms. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these potential anti-cancer agents.
Executive Summary
This compound and salirasib both target the Ras signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in various cancers. This compound acts as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme essential for the final step of Ras protein processing.[1] In contrast, salirasib, a farnesylcysteine mimetic, directly competes with Ras for its membrane anchoring sites, leading to the dislodgement of all Ras isoforms from the plasma membrane.[2] This guide presents a side-by-side comparison of their in vitro and in vivo efficacy, details the experimental protocols used to generate the supporting data, and visualizes their distinct mechanisms of action.
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and salirasib in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HepG2 | Hepatocellular Carcinoma | 19.3 | 72 hours, MTT assay[3] |
| PC3 | Prostate Cancer | 20-30 | 1-6 days, Cell Viability Assay[3] |
| IMR-90 | Normal Lung Fibroblast | 29.2 | 72 hours, MTT assay[3] |
Table 2: IC50 Values of Salirasib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HepG2 | Hepatocellular Carcinoma | 149 (with serum) | 3 days, WST-1 assay |
| HepG2 | Hepatocellular Carcinoma | 59 (EGF-stimulated, serum-free) | 3 days, WST-1 assay |
| Huh7 | Hepatocellular Carcinoma | 145 (with serum) | 3 days, WST-1 assay |
| Huh7 | Hepatocellular Carcinoma | 81 (EGF-stimulated, serum-free) | 3 days, WST-1 assay |
| Hep3B | Hepatocellular Carcinoma | 153 (with serum) | 3 days, WST-1 assay |
| Hep3B | Hepatocellular Carcinoma | 67 (EGF-stimulated, serum-free) | 3 days, WST-1 assay |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of this compound and salirasib has been evaluated in mouse xenograft models, providing crucial data on their efficacy in a living organism.
Table 3: In Vivo Efficacy of this compound
| Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition |
| PC3 | Xenograft | 100-200 mg/kg, i.p., every 48h for 28 days | Significant impact on tumor growth |
| HepG2 | Xenograft | Not specified | Marked inhibition of tumor growth |
Table 4: In Vivo Efficacy of Salirasib
| Cancer Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition |
| HepG2 | Nude mice | Not specified | 56% reduction in mean tumor weight after 12 days |
Signaling Pathways and Mechanisms of Action
This compound and salirasib target the Ras signaling cascade at different points, leading to the inhibition of downstream effector pathways critical for cancer cell survival and proliferation.
This compound's Mechanism of Action
This compound inhibits Icmt, the enzyme responsible for the final carboxymethylation step in the post-translational modification of Ras and other CaaX proteins. This inhibition prevents the proper localization of Ras to the plasma membrane, thereby impairing downstream signaling through the Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Caption: this compound inhibits Icmt, disrupting Ras processing and membrane localization.
Salirasib's Mechanism of Action
Salirasib acts as a competitive inhibitor of Ras binding to the plasma membrane. By mimicking the farnesylated cysteine tail of Ras, it dislodges active Ras from its membrane-anchoring proteins, preventing the activation of downstream signaling pathways. This mechanism affects all Ras isoforms.
Caption: Salirasib competitively inhibits Ras binding to the plasma membrane.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
Objective: To determine the dose-dependent effect of this compound or salirasib on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, salirasib, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
WST-1 Assay: WST-1 reagent is added to each well, and the absorbance of the resulting formazan dye is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Caption: Workflow for determining cell viability and IC50 values.
Western Blot Analysis
Objective: To assess the effect of this compound or salirasib on the expression and phosphorylation status of key proteins in the Ras signaling pathway.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound, salirasib, or a vehicle control for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., total Ras, phospho-ERK, total ERK, phospho-Akt, total Akt).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for Western Blot analysis of protein expression.
Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound or salirasib.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound or salirasib via a specified route (e.g., intraperitoneal or oral administration) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. Tumor tissue may be further analyzed by immunohistochemistry or western blotting.
Conclusion
Both this compound and salirasib demonstrate promising anti-cancer activity by targeting the Ras signaling pathway. This compound's inhibition of Icmt offers a unique approach to disrupt Ras function, while salirasib's direct interference with Ras membrane localization provides a broader inhibition of all Ras isoforms. The data presented in this guide suggest that both compounds are effective in vitro and in vivo, although their potency can vary depending on the cancer cell type and experimental conditions. Further research is warranted to fully elucidate their therapeutic potential and to identify patient populations that would most benefit from these targeted therapies.
References
Safety Operating Guide
Navigating the Safe Disposal of Cysmethynil: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Cysmethynil, an Icmt inhibitor investigated for its potential in cancer treatment.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.[3]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal. Below is a summary of its key characteristics.
| Property | Value |
| Chemical Formula | C25H32N2O |
| Molar Mass | 376.544 g·mol−1 |
| Melting Point | 247.08 °C (476.74 °F; 520.23 K) |
| Boiling Point | 594.156 °C (1,101.481 °F; 867.306 K) at 760 mmHg |
| Solubility in water | 0.005429 mg/L |
| Vapor Pressure | 1.37×10−12 mmHg at 25 °C |
| Storage Temperature | -20°C |
Note: The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling and disposal.[3]
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound and contaminated materials. This procedure is designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.[3]
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended. Always inspect gloves for any signs of damage before use.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If working in an area with inadequate ventilation or when handling the powder form, use a properly fitted NIOSH-approved respirator to avoid inhalation of dust and aerosols.
General Hygiene:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Ensure that a safety shower and an eye wash station are easily accessible.
Waste Categorization and Collection
Proper segregation and collection of this compound waste is crucial for compliant disposal.
-
Waste Categorization: this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Containerization:
-
Collect all waste, including unused this compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty containers, in a designated hazardous waste container.
-
The container must be properly labeled and kept sealed when not in use.
-
Do not mix this compound waste with other waste streams unless their compatibility is confirmed.
-
Disposal Route
The final step in the disposal process must be handled by certified professionals to ensure regulatory compliance.
-
Institutional EHS: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office.
-
Licensed Contractor: Alternatively, a licensed chemical waste disposal contractor should be used.
-
Regulatory Compliance: All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
This procedural guide is intended to provide a clear and direct path for the safe and compliant disposal of this compound. By adhering to these steps, laboratory professionals can mitigate risks and ensure a safe working environment.
References
Essential Safety and Logistical Information for Handling Cysmethynil
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cysmethynil (also known as Icmt-IN-6), a compound whose toxicological properties have not been fully investigated, necessitating a cautious approach.[1] Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Below is a summary of the recommended PPE:
| Body Part | Equipment | Specifications/Notes |
| Eyes | Safety goggles with side-shields | Ensure a proper fit to protect against splashes and dust.[1] |
| Hands | Protective gloves | Chemical-resistant gloves such as nitrile or neoprene are recommended.[1] Always inspect gloves for integrity before each use. |
| Body | Impervious clothing/Lab coat | A fully buttoned lab coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be considered. |
| Respiratory | Suitable respirator | Use a NIOSH-approved respirator if ventilation is inadequate or when handling the powder form to prevent inhalation of dust and aerosols. Ensure the respirator is properly fitted. |
Experimental Protocols: Safe Handling and Disposal
General Hygiene and Safety Measures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhaling dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Ensure a safety shower and eye wash station are readily accessible.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended long-term storage temperature is -20°C.
-
Keep the compound away from direct sunlight and sources of ignition.
Handling Procedures:
-
Solid Form: When handling the solid form of this compound, it is important to do so in a chemical fume hood to minimize the risk of inhalation. Before opening the vial, it is recommended to centrifuge it to ensure all the powder is at the bottom.
-
Solutions: When preparing solutions, slowly add the solvent to the compound to avoid splashing.
Spill Cleanup: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill using absorbent materials.
-
Cleanup: Carefully collect the spilled material and absorbent materials.
-
Dispose: Place all cleanup materials in a sealed container for hazardous waste disposal.
-
Report: Notify your laboratory supervisor and Environmental Health and Safety (EHS) office about the spill.
Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound should be treated as hazardous chemical waste.
-
Containerization: Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, gloves, paper towels), and empty containers, in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
A workflow for the safe handling of this compound, from preparation to disposal and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
